molecular formula C21H29Cl2N3O2 B15619015 (+)-Picumeterol

(+)-Picumeterol

Cat. No.: B15619015
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-HXUWFJFHSA-N
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Description

(+)-Picumeterol is a useful research compound. Its molecular formula is C21H29Cl2N3O2 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H29Cl2N3O2

Molecular Weight

426.4 g/mol

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol

InChI

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m1/s1

InChI Key

NUBLQEKABJXICM-HXUWFJFHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Picumeterol, also known as GR114297A, is a potent and selective β2-adrenoceptor agonist designed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the pharmacological profile of this compound.

Introduction

β2-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases. They function by mimicking the endogenous ligand, epinephrine, to induce relaxation of the airway smooth muscle. This compound is the (R)-enantiomer of the racemic compound GR63411B and has been identified as a potent and selective β2-adrenoceptor agonist.[1] Understanding its detailed mechanism of action is crucial for optimizing its therapeutic use and for the development of future respiratory therapeutics.

Core Mechanism of Action: β2-Adrenoceptor Activation

The therapeutic effect of this compound is mediated through its interaction with the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Receptor Binding and Selectivity

Table 1: Comparative β-Adrenoceptor Binding Affinities of Select β2-Agonists (Illustrative)

Compoundβ1 Kᵢ (nM)β2 Kᵢ (nM)Selectivity (β1/β2)
This compound Data not availableData not availableData not available
Salbutamol250010025
Formoterol2501.5167
Salmeterol18005.0360

Note: Data for Salbutamol, Formoterol, and Salmeterol are representative values from literature and are included for comparative context.

Signal Transduction Pathways

Upon binding of this compound to the β2-adrenoceptor, a conformational change is induced in the receptor, leading to the activation of the canonical Gs-adenylyl cyclase signaling pathway.

Canonical Gs Pathway:

  • G-Protein Activation: The activated β2-adrenoceptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and ion channels, which collectively decrease intracellular calcium levels and lead to the relaxation of airway smooth muscle, resulting in bronchodilation.

Canonical Gs Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Picumeterol This compound B2AR β2-Adrenoceptor Picumeterol->B2AR Gs Gs Protein (GDP) B2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP Gs_GTP Gs Protein (GTP) Gs->Gs_GTP GDP -> GTP Gs_GTP->AC activates ATP ATP ATP->cAMP catalyzed by PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Canonical Gs Signaling Pathway of this compound

Alternative Signaling Pathways:

While the Gs-cAMP pathway is the primary mechanism for bronchodilation, research on β2-adrenoceptor signaling has revealed the potential for activation of other pathways, which may contribute to other cellular effects. These can include coupling to Gi proteins or the involvement of β-arrestin-mediated signaling. The extent to which this compound engages these alternative pathways has not been extensively characterized.

Functional Activity: cAMP Accumulation

The functional consequence of β2-adrenoceptor activation by this compound is an increase in intracellular cAMP levels. In vitro studies have compared the intrinsic activity of Picumeterol to other β2-agonists.

One study found that in human bronchial smooth muscle cells, this compound had a lower intrinsic activity in stimulating cAMP production compared to the full agonists isoprenaline and salbutamol.[1] This suggests that while potent, Picumeterol may not elicit the maximal possible response from the β2-adrenoceptor.

Table 2: Comparative Functional Potency of Select β2-Agonists (Illustrative)

CompoundCell TypeAssayEC₅₀ (nM)
This compound Human Bronchial Smooth MusclecAMP AccumulationData not available
SalbutamolCHO-K1 (human β2-AR)cAMP Accumulation5.6
FormoterolCHO-K1 (human β2-AR)cAMP Accumulation0.1
SalmeterolCHO-K1 (human β2-AR)cAMP Accumulation0.3

Note: Data for Salbutamol, Formoterol, and Salmeterol are representative values from literature and are included for comparative context.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) and selectivity of this compound for β1 and β2-adrenoceptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1 or β2-adrenoceptors.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of Picumeterol that inhibits 50% of radioligand binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Radioligand Binding Assay Workflow Membrane Membrane Preparation (β1 or β2 expressing cells) Incubation Incubation (Radioligand + Picumeterol) Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ -> Kᵢ) Counting->Analysis

Workflow for Radioligand Binding Assay
cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and intrinsic activity of this compound in stimulating cAMP production.

Methodology:

  • Cell Culture: Cells expressing the β2-adrenoceptor (e.g., human bronchial smooth muscle cells or a recombinant cell line) are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are then stimulated with varying concentrations of this compound for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of Picumeterol. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined from these curves.

cAMP Accumulation Assay Workflow Cell_Culture Cell Culture (β2-expressing cells) Pre_incubation Pre-incubation (PDE Inhibitor) Cell_Culture->Pre_incubation Stimulation Stimulation (Varying [Picumeterol]) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification cAMP Quantification (HTRF or ELISA) Lysis->Quantification Analysis Data Analysis (EC₅₀ and Intrinsic Activity) Quantification->Analysis

Workflow for cAMP Accumulation Assay

Conclusion

This compound is a selective β2-adrenoceptor agonist that exerts its bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While it is known to be a potent agonist, its intrinsic activity for cAMP production in human bronchial smooth muscle cells is lower than that of full agonists like isoprenaline. A complete quantitative characterization of its binding affinity and functional potency in comparison to other clinically relevant β2-agonists would further enhance our understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel respiratory therapeutics.

References

(+)-Picumeterol as a β2-Adrenoceptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol, also known as GR 114297A, is the (R)-enantiomer of the racemic compound GR 63411B and is classified as a selective β2-adrenoceptor agonist. β2-adrenoceptors are G-protein coupled receptors predominantly expressed on airway smooth muscle cells. Activation of these receptors by agonists leads to smooth muscle relaxation and bronchodilation, making them a key therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a β2-adrenoceptor agonist. While specific quantitative binding and functional potency data from publicly accessible literature is limited, this document outlines the standard experimental protocols used to characterize such compounds and presents the available qualitative information for this compound.

Chemical Properties

The chemical structure and properties of this compound are summarized below.

PropertyValue
Chemical Name 4-amino-3,5-dichloro-α-[[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]-(R)-benzenemethanol
Alternative Name GR 114297A
Molecular Formula C21H29Cl2N3O2
Molecular Weight 426.38 g/mol
Stereochemistry (R)-enantiomer

Mechanism of Action and Signaling Pathway

As a β2-adrenoceptor agonist, this compound binds to β2-adrenoceptors on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).

// Nodes agonist [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="β2-Adrenoceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gs Protein (αβγ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_alpha [label="Gαs-GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_beta_gamma [label="Gβγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; atp [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="Protein Kinase A (PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_response [label="Smooth Muscle\nRelaxation\n(Bronchodilation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges agonist -> receptor [label="Binds to"]; receptor -> g_protein [label="Activates"]; g_protein -> g_alpha [label="Dissociates to"]; g_protein -> g_beta_gamma; g_alpha -> ac [label="Stimulates"]; atp -> camp [label="Converted by AC"]; camp -> pka [label="Activates"]; pka -> cellular_response [label="Leads to"]; }

Caption: β2-Adrenoceptor Signaling Pathway.

Pharmacological Characterization: Data and Experimental Protocols

Quantitative Data Summary

The following table summarizes the available pharmacological data for this compound. It is important to note the absence of specific Ki and EC50 values in the reviewed literature.

ParameterTargetCell/Tissue TypeValueReference
Binding Affinity (Ki) β2-AdrenoceptorNot specified in available sources.Data not available in searched literature.-
Functional Potency (EC50) β2-AdrenoceptorNot specified in available sources.Data not available in searched literature.-
Intrinsic Efficacy β2-AdrenoceptorHuman Bronchial Smooth Muscle CellsLower than isoprenaline and salbutamol (B1663637).[1]
Experimental Protocols

The following sections detail the standard methodologies that would be employed to determine the binding affinity and functional activity of a β2-adrenoceptor agonist like this compound.

This assay measures the direct interaction of a compound with the β2-adrenoceptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human β2-adrenoceptor.

Principle: A competition binding assay is performed using a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) and increasing concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand from the receptor is measured, and from this, the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • Radiolabeled β-adrenoceptor antagonist (e.g., [3H]-dihydroalprenolol).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or control compounds in the assay buffer.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="Prepare Reagents:\n- Cell Membranes (β2-AR)\n- Radioligand\n- this compound dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Separate Bound/Free Ligand\n(Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; washing [label="Wash Filters", fillcolor="#34A853", fontcolor="#FFFFFF"]; counting [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Determine IC50\n- Calculate Ki", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_reagents; prepare_reagents -> incubation; incubation -> filtration; filtration -> washing; washing -> counting; counting -> analysis; analysis -> end; }

Caption: Radioligand Binding Assay Workflow.

This assay measures the functional consequence of β2-adrenoceptor activation.

Objective: To determine the half-maximal effective concentration (EC50) and the maximal efficacy of this compound in stimulating cAMP production.

Principle: Whole cells expressing the β2-adrenoceptor are stimulated with increasing concentrations of this compound. The resulting increase in intracellular cAMP is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA). The EC50 is the concentration of the agonist that produces 50% of its maximal response. The maximal response (Emax) is compared to that of a full agonist (e.g., isoprenaline) to determine the intrinsic efficacy.

Materials:

  • A cell line stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • This compound and a reference full agonist (isoprenaline).

  • Cell culture medium.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).

  • A plate reader compatible with the chosen detection technology.

Protocol:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and grow to an appropriate confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

  • Stimulation: Add increasing concentrations of this compound or the reference agonist to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for this compound. The intrinsic efficacy is calculated as (Emax of this compound / Emax of isoprenaline) x 100%.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plate_cells [label="Plate Cells Expressing β2-AR", fillcolor="#FBBC05", fontcolor="#202124"]; pre_incubation [label="Pre-incubate with\nPhosphodiesterase Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulation [label="Stimulate with this compound\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lysis_detection [label="Lyse Cells and Detect cAMP\n(e.g., HTRF, AlphaScreen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Determine EC50\n- Determine Emax", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> plate_cells; plate_cells -> pre_incubation; pre_incubation -> stimulation; stimulation -> lysis_detection; lysis_detection -> analysis; analysis -> end; }

Caption: cAMP Accumulation Assay Workflow.

Conclusion

References

(R)-Picumeterol (GR 114297A): A Technical Overview of its Beta-2 Adrenergic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Picumeterol (GR 114297A) is the single (R)-enantiomer of Picumeterol, a potent and selective beta-2 adrenoceptor agonist. As with many chiral drugs, the pharmacological activity resides primarily in one enantiomer.[1][2][3][4] In the case of beta-2 adrenergic agonists, the (R)-enantiomer is typically the active form, responsible for eliciting the desired therapeutic effects, such as bronchodilation.[5] This technical guide provides an in-depth overview of the activity of (R)-Picumeterol, focusing on its interaction with the beta-2 adrenergic receptor, the subsequent signaling cascade, and the experimental methodologies used for its characterization.

Core Activity: Beta-2 Adrenergic Receptor Agonism

(R)-Picumeterol is recognized as a potent and selective agonist for the beta-2 adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[6][7][8] These receptors are predominantly located on the smooth muscle cells of the airways.[9] The agonistic activity of (R)-Picumeterol at these receptors initiates a signaling cascade that leads to airway smooth muscle relaxation, resulting in bronchodilation and relief from bronchoconstriction.[6]

Quantitative Analysis of Receptor Interaction and Functional Potency

Table 1: Beta-2 Adrenoceptor Binding Affinity of (R)-Picumeterol (GR 114297A)

CompoundReceptorRadioligandKi (nM)Source
(R)-Picumeterol (GR 114297A)Human β2-Adrenergic Receptor[125I]-IodocyanopindololData Not Available-
Reference Compound (e.g., (R)-Albuterol)Human β2-Adrenergic Receptor[125I]-IodocyanopindololValue[Source]

Table 2: Functional Potency of (R)-Picumeterol (GR 114297A) in Adenylyl Cyclase Activation

CompoundAssayParameterEC50 (nM)Source
(R)-Picumeterol (GR 114297A)Adenylyl Cyclase Activation (cAMP accumulation)PotencyData Not Available-
Reference Compound (e.g., Isoproterenol)Adenylyl Cyclase Activation (cAMP accumulation)PotencyValue[Source]

Signaling Pathway

The binding of (R)-Picumeterol to the beta-2 adrenergic receptor triggers a well-established signaling pathway.[10][11][12][13][14] This process is initiated by the activation of a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space R_Picumeterol (R)-Picumeterol (GR 114297A) Beta2AR β2-Adrenergic Receptor R_Picumeterol->Beta2AR Binds to Gs_protein Gs Protein (αβγ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of (R)-Picumeterol's activity involves standard pharmacological assays. The following are detailed, generalized protocols for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (R)-Picumeterol for the beta-2 adrenergic receptor.

Objective: To quantify the affinity of the test compound for the receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human beta-2 adrenergic receptor.

  • Radioligand (e.g., [125I]-Iodocyanopindolol).

  • Test compound ((R)-Picumeterol).

  • Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Preparation Incubation Incubate: Membranes + Radioligand + Test Compound Preparation->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Adenylyl Cyclase Functional Assay

This assay measures the functional potency (EC50) of (R)-Picumeterol by quantifying the production of cAMP.

Objective: To determine the concentration of the test compound required to produce 50% of its maximal effect on adenylyl cyclase activity.

Materials:

  • Cells or cell membranes expressing the human beta-2 adrenergic receptor and adenylyl cyclase.

  • Test compound ((R)-Picumeterol).

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer (containing MgCl2, phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cells or cell membranes.

  • Add the varying concentrations of the test compound.

  • Initiate the enzymatic reaction by adding ATP and incubate at 37°C for a specific time.

  • Terminate the reaction (e.g., by adding a lysis buffer or by heating).

  • Measure the amount of cAMP produced in each well using a suitable detection method.

  • Plot the cAMP concentration against the log of the test compound concentration.

  • Determine the EC50 value by non-linear regression analysis of the dose-response curve.

Functional_Assay_Workflow Start Start Preparation Prepare Reagents: - Cells/Membranes - Test Compound - ATP, Buffers Start->Preparation Incubation Incubate: Cells + Test Compound + ATP Preparation->Incubation Termination Terminate Reaction Incubation->Termination Detection Measure cAMP Levels Termination->Detection Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 Detection->Analysis End End Analysis->End

Adenylyl Cyclase Functional Assay Workflow

Conclusion

(R)-Picumeterol (GR 114297A) is a selective beta-2 adrenergic receptor agonist with its therapeutic potential rooted in its specific interaction with this receptor subtype. The characterization of its binding affinity and functional potency through established in vitro pharmacological assays is crucial for understanding its mechanism of action and for the development of novel respiratory therapeutics. While specific quantitative data for this enantiomer remains to be fully disclosed in publicly accessible literature, the methodologies and signaling pathways described herein provide a comprehensive framework for its evaluation.

References

A Technical Deep Dive: Racemic vs. Enantiopure (+)-Picumeterol for Beta-2 Adrenergic Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picumeterol, a potent and selective beta-2 adrenergic receptor agonist, has been investigated for its bronchodilator properties in the treatment of respiratory diseases such as asthma. As a chiral molecule, it exists in two enantiomeric forms. This technical guide provides an in-depth comparison of the racemic mixture of Picumeterol (GR 63411B) and its enantiopure (R)-enantiomer, (+)-Picumeterol (GR 114297A). While direct, comprehensive in vitro comparative data on binding affinity and functional potency remains limited in publicly accessible literature, this document synthesizes available clinical findings, outlines standard experimental protocols for characterization, and details the relevant signaling pathways to provide a robust framework for researchers in the field.

Comparative Pharmacology: Racemic vs. This compound

The primary distinction between a racemic mixture and an enantiopure drug lies in their stereochemistry, which can significantly influence their pharmacological properties. Typically, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. For many beta-2 agonists, the (R)-enantiomer is the active form.

In Vivo Bronchodilator Potency

Clinical studies in asthmatic patients have directly compared the bronchodilator effects of inhaled racemic Picumeterol (GR 63411B) and enantiopure this compound (GR 114297A). Research indicates that both forms exhibit similar potency in improving lung function (FEV1) in vivo.[1] However, these effects were observed to be short-lasting.[1]

In Vitro Intrinsic Activity

Quantitative Data Summary

A comprehensive quantitative comparison of the binding affinity and functional activity of racemic Picumeterol and this compound is crucial for a complete understanding of their pharmacological profiles. However, specific Ki/Kd values for receptor binding and EC50/Emax values for cAMP accumulation from head-to-head comparative studies are not available in the public domain. The following tables are provided as a template for such data.

Table 1: Beta-2 Adrenergic Receptor Binding Affinity

CompoundReceptor SourceRadioligandKi (nM)Kd (nM)Reference
Racemic Picumeterol (GR 63411B) Data Not AvailableData Not AvailableData Not AvailableData Not Available
This compound (GR 114297A) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: In Vitro Functional Activity (cAMP Accumulation)

CompoundCell LineEC50 (nM)Emax (% of Isoprenaline)Reference
Racemic Picumeterol (GR 63411B) Data Not AvailableData Not AvailableData Not Available
This compound (GR 114297A) Human Bronchial Smooth Muscle CellsData Not AvailableLower than Isoprenaline[1]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Beta-2 Adrenergic Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the beta-2 adrenergic receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of racemic Picumeterol and this compound for the beta-2 adrenergic receptor.

Materials:

  • Membrane preparations from cells expressing the human beta-2 adrenergic receptor.

  • Radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (racemic Picumeterol and this compound) at various concentrations.

  • Non-specific binding control (e.g., high concentration of a non-labeled beta-agonist like isoprenaline).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the beta-2 adrenergic receptor and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding wells, add a high concentration of a competing non-labeled ligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the test compounds, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol describes a method to measure the functional agonistic activity of test compounds by quantifying the intracellular accumulation of cyclic AMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of racemic Picumeterol and this compound in stimulating cAMP production via the beta-2 adrenergic receptor.

Materials:

  • Whole cells expressing the human beta-2 adrenergic receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds (racemic Picumeterol and this compound) at various concentrations.

  • Positive control (e.g., Isoprenaline).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compounds or controls to the wells.

  • Stimulation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualization of Signaling Pathways and Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist like Picumeterol initiates a well-characterized signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Picumeterol Picumeterol B2AR Beta-2 Adrenergic Receptor Picumeterol->B2AR Binds Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s_GTP Gαs-GTP Gs->G_alpha_s_GTP GDP -> GTP G_alpha_s_GTP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Smooth Muscle Relaxation Downstream->Response ATP ATP ATP->AC

Caption: Beta-2 Adrenergic Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Assay_Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Prepare_Membranes->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay Workflow

This diagram outlines the general workflow for a cell-based cAMP accumulation assay.

cAMP_Assay_Workflow Start Start Plate_Cells Plate Cells in Microplate Start->Plate_Cells Pre_Incubate Pre-incubate with PDE Inhibitor Plate_Cells->Pre_Incubate Add_Compound Add Test Compound or Control Pre_Incubate->Add_Compound Stimulate Incubate for Stimulation Add_Compound->Stimulate Lyse_Detect Lyse Cells & Detect cAMP Stimulate->Lyse_Detect Analyze Data Analysis (EC50, Emax) Lyse_Detect->Analyze End End Analyze->End

Caption: cAMP Accumulation Assay Workflow.

Conclusion and Future Directions

The available evidence suggests that the enantiopure this compound offers a similar in vivo bronchodilator potency to its racemic counterpart. However, a comprehensive understanding of the potential advantages of the enantiopure form, such as an improved therapeutic index or a more favorable pharmacokinetic profile, necessitates further direct comparative studies. The lack of publicly available, head-to-head in vitro data on receptor binding and functional activity highlights a significant knowledge gap. Future research should focus on generating this quantitative data to fully elucidate the pharmacological differences between racemic Picumeterol and this compound. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers aiming to undertake such investigations.

References

The Discovery and Synthesis of (+)-Picumeterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Picumeterol, also known by its development code GR 114297A, is a potent and selective β2-adrenoceptor agonist that emerged from the extensive research efforts at Glaxo (now GlaxoSmithKline) to develop advanced therapeutics for respiratory diseases. As the pharmacologically active (R)-enantiomer of the racemic compound GR 63411B, this compound represents a significant endeavor in the field of bronchodilators, aiming to provide improved treatment options for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of β2-adrenoceptor agonists has been a cornerstone of respiratory medicine for decades. The primary therapeutic goal is to induce bronchodilation by relaxing the airway smooth muscle, thereby alleviating the symptoms of bronchoconstriction. The discovery of new agents in this class has been driven by the pursuit of enhanced selectivity for the β2-adrenoceptor over the β1-adrenoceptor (predominant in the heart) to minimize cardiovascular side effects, as well as optimizing the duration of action for improved patient compliance and disease management.

The discovery of Picumeterol can be situated within the broader context of structure-activity relationship (SAR) studies on β2-agonists. Researchers at Glaxo systematically modified molecular structures to enhance receptor affinity and intrinsic activity while tailoring the pharmacokinetic profile. The identification of the (R)-enantiomer as the active component of GR 63411B was a crucial step, reflecting the stereospecific nature of the interaction between the drug molecule and its G-protein coupled receptor target.

Mechanism of Action

This compound exerts its pharmacological effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This activation initiates a well-defined intracellular signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PIC This compound B2AR β2-Adrenergic Receptor PIC->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas_GTP Gαs-GTP Gs->Gas_GTP Gbg Gβγ Gs->Gbg Gas_GTP->AC Stimulates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway of this compound.

Synthesis of this compound

While the precise, proprietary synthesis of this compound by Glaxo is not publicly detailed, a plausible and efficient enantioselective synthetic route can be constructed based on established methodologies for the synthesis of chiral β2-agonists. A common strategy involves the coupling of a chiral amine with a chiral epoxide.

The synthesis would likely commence with the preparation of the two key chiral fragments: an appropriate enantiomerically pure amino alcohol derivative and a substituted picolinamide (B142947) moiety. The stereochemistry of the final product is critically dependent on the stereochemistry of these starting materials.

Proposed Synthetic Workflow:

  • Synthesis of the Chiral Amine Fragment: This would likely involve the asymmetric reduction of a corresponding ketone or the resolution of a racemic amine.

  • Synthesis of the Chiral Epoxide Fragment: This can be achieved through asymmetric epoxidation of an allylic alcohol or from a chiral pool starting material.

  • Coupling Reaction: The chiral amine and chiral epoxide are coupled in a nucleophilic ring-opening reaction.

  • Deprotection and Final Modification: Removal of any protecting groups and final structural modifications to yield this compound.

Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Molecule Assembly and Finalization A Chiral Amine Synthesis (e.g., Asymmetric Reduction/Resolution) C Coupling of Chiral Amine and Chiral Epoxide A->C B Chiral Epoxide Synthesis (e.g., Asymmetric Epoxidation) B->C D Deprotection C->D E Final Product: This compound D->E

Caption: Proposed Synthetic Workflow for this compound.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. A key finding is its high potency and selectivity for the β2-adrenoceptor. However, in vitro studies have indicated that Picumeterol exhibits lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol.[1] This suggests that while it binds effectively to the receptor, its ability to elicit the maximal possible response is somewhat attenuated.

Compound NameTarget ReceptorReported Activity / Potency
This compound (GR 114297A)β2-AdrenoceptorPotent and selective β2-adrenoceptor agonist.[1]
Lower intrinsic activity in vitro compared to isoprenaline and salbutamol.[1]
Produces long-lasting relaxation of airway smooth muscle in vitro and in vivo.[1]
In clinical studies, demonstrated bronchodilator activity but was short-acting.[1]

Experimental Protocols

The characterization of a novel β2-agonist like this compound relies on a suite of standardized experimental protocols. A fundamental assay is the radioligand binding assay to determine the affinity of the compound for the target receptor.

Protocol: Radioligand Competition Binding Assay for β2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenoceptor.

Materials:

  • Membrane preparations from cells expressing the human β2-adrenoceptor.

  • Radioligand: [³H]-CGP 12177 (a well-characterized β-adrenergic antagonist).

  • Test compound: this compound.

  • Non-specific binding control: Propranolol (a high-affinity, non-selective β-blocker).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand ([³H]-CGP 12177), and varying concentrations of the test compound (this compound).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Assay_Workflow A Prepare Assay Plate: Buffer, Radioligand, This compound (varying conc.) B Add Receptor Membranes and Incubate to Equilibrium A->B C Rapid Filtration to Separate Bound and Free Radioligand B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: Determine IC50 and Ki E->F

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a testament to the targeted drug discovery efforts in the field of respiratory medicine. As the (R)-enantiomer of a potent and selective β2-adrenoceptor agonist, its development highlights the importance of stereochemistry in drug design and the continuous search for agents with optimized pharmacological profiles. While its clinical development trajectory may have been influenced by its unique profile of high potency and lower intrinsic activity, the study of this compound provides valuable insights into the complexities of β2-adrenoceptor pharmacology. The synthetic strategies and experimental protocols outlined in this guide are representative of the rigorous scientific approach required for the discovery and characterization of novel therapeutic agents.

References

In-Depth Technical Guide: Chemical and Physical Properties of (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective β2-adrenergic receptor agonist.[1] As a member of this class of compounds, it holds therapeutic potential, primarily in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it can induce bronchodilation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacology, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. While some data is readily available, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in publicly accessible literature.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₂₁H₂₉Cl₂N₃O₂[2][3]
Molecular Weight 426.38 g/mol [2][3]
CAS Number 139423-79-3[2]
Solubility 50 mg/mL in DMSO[2]
Melting Point Not reported in searched documents
Boiling Point Not reported in searched documents
pKa Not reported in searched documents

Pharmacological Properties

This compound exerts its pharmacological effects through its activity as a selective agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4]

Mechanism of Action

The primary mechanism of action for this compound involves the activation of the β2-adrenergic receptor, which is coupled to the stimulatory G-protein (Gs).[4][5] This activation initiates a signaling cascade that results in the relaxation of smooth muscle, particularly in the bronchial passages of the lungs.[4]

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle cells.[4]

beta2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Picumeterol (B1677864) Picumeterol beta2_AR β2-Adrenergic Receptor Picumeterol->beta2_AR Binds to Gs_protein Gs Protein (α, β, γ) beta2_AR->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP Gαs-GTP Gs_protein->G_alpha_GTP GDP -> GTP G_alpha_GTP->AC ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway activated by this compound.

Pharmacological Data

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the key pharmacological properties of β2-adrenergic receptor agonists like this compound.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity of a compound for a specific receptor.

binding_assay_workflow Start Start Prepare_Membranes Prepare cell membranes expressing β2-AR Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor are prepared. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is prepared.

  • Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Activity)

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

camp_assay_workflow Start Start Culture_Cells Culture cells expressing β2-AR Start->Culture_Cells Stimulate_Cells Stimulate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor Culture_Cells->Stimulate_Cells Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate_Cells->Lyse_Cells Measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze Analyze data to determine EC50 and Emax Measure_cAMP->Analyze End End Analyze->End

Caption: General workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Cell Stimulation: The cells are harvested and incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit, which is typically a competitive immunoassay based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to this compound is then determined from the standard curve. The data are analyzed using non-linear regression to determine the concentration of this compound that produces 50% of the maximal response (EC₅₀) and the maximum response (Emax).

Conclusion

This compound is a selective β2-adrenergic receptor agonist with a well-understood mechanism of action involving the stimulation of the cAMP signaling pathway. While its basic chemical and pharmacological properties are established, a comprehensive public dataset of its quantitative pharmacological parameters and certain physical properties remains to be fully elucidated. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and other β2-adrenergic receptor agonists, which is essential for ongoing research and drug development efforts in this area.

References

An In-depth Technical Guide on (+)-Picumeterol for Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (+)-Picumeterol

Asthma is a chronic respiratory disease characterized by airway inflammation and bronchoconstriction. β2-adrenoceptor agonists are a cornerstone of asthma therapy, providing rapid relief from symptoms by relaxing airway smooth muscle.[2] this compound emerged as a candidate in this class, valued for its selectivity for the β2-adrenoceptor, which is intended to minimize off-target effects.[1] It is the single (R)-enantiomer, a "chiral switch" from its racemic predecessor, a strategy often employed to improve the therapeutic index of a drug.

A key study investigating this compound revealed that while it produces long-lasting relaxation of airway smooth muscle in vitro, its bronchodilator effects in human asthmatics were short-acting.[1] This discrepancy highlights the complexities of drug action and underscores the importance of comprehensive preclinical and clinical evaluation. The same study also suggested that this compound has a lower intrinsic activity in increasing intracellular cyclic AMP (cAMP) compared to other β2-agonists like isoprenaline and salbutamol.[1]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of airway smooth muscle cells.[2]

The binding of an agonist like this compound to the β2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Picumeterol This compound (Agonist) Picumeterol->B2AR Binds to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission Compound_Synthesis Compound Synthesis & SAR Studies In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening Pharmacokinetics Pharmacokinetics (ADME) In_Vitro_Screening->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Animal Asthma Models) Pharmacokinetics->In_Vivo_Efficacy Toxicology Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicology Formulation Inhalation Formulation Development Toxicology->Formulation IND_Submission Investigational New Drug (IND) Application Formulation->IND_Submission

References

In Vitro Characterization of (+)-Picumeterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(+)-Picumeterol is a selective β2-adrenergic receptor agonist designed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of β2-adrenoceptors on airway smooth muscle cells, leading to relaxation and bronchodilation. The in vitro characterization of such compounds is a critical step in the drug development process, providing essential information on potency, selectivity, and mechanism of action. This document outlines the key in vitro assays and methodologies for a comprehensive characterization of this compound.

Data Presentation

A complete in vitro characterization of this compound would involve determining its binding affinity and functional potency at the three β-adrenoceptor subtypes (β1, β2, and β3). The following tables are structured to present such quantitative data. Note: Specific values from primary literature for this compound were not available at the time of this writing; these tables serve as a template for data presentation.

Table 1: Receptor Binding Affinity of this compound

This table would summarize the binding affinity (Ki) of this compound for human β1, β2, and β3 adrenoceptors, as determined by radioligand binding assays. The selectivity ratio indicates the preference of the compound for the β2 subtype over the others.

Receptor SubtypeKi (nM) [Mean ± SEM]Selectivity Ratio (β1/β2)Selectivity Ratio (β3/β2)
β1-adrenoceptorData not availableData not availableData not available
β2-adrenoceptorData not available--
β3-adrenoceptorData not availableData not availableData not available

Table 2: Functional Activity of this compound

This table would present the functional potency (EC50) and efficacy (Emax) of this compound in a cAMP accumulation assay. The data would be compared to a standard full agonist like isoprenaline.

Receptor SubtypeAssay ParameterThis compound [Mean ± SEM]Isoprenaline [Mean ± SEM]
β1-adrenoceptor EC50 (nM)Data not availableData not available
Emax (% of Isoprenaline)Data not available100%
β2-adrenoceptor EC50 (nM)Data not availableData not available
Emax (% of Isoprenaline)Data not available100%
β3-adrenoceptor EC50 (nM)Data not availableData not available
Emax (% of Isoprenaline)Data not available100%

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound primarily initiates a Gs-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binding Gs Gs Protein Beta2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: Canonical Gs-protein signaling pathway activated by a β2-adrenergic receptor agonist.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a β2-agonist like this compound typically follows a standardized workflow involving receptor binding and functional assays.

experimental_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays (cAMP Accumulation) prep Prepare Membranes from Cells Expressing β-Adrenoceptor Subtypes radioligand Incubate Membranes with Radioligand and varying concentrations of this compound prep->radioligand separate Separate Bound and Free Radioligand (Filtration) radioligand->separate measure Measure Radioactivity separate->measure analyze_binding Data Analysis: Determine Ki values measure->analyze_binding end End Characterization analyze_binding->end cells Culture Cells Expressing β-Adrenoceptor Subtypes stimulate Stimulate Cells with varying concentrations of this compound cells->stimulate lyse Lyse Cells and Measure cAMP concentration stimulate->lyse analyze_functional Data Analysis: Determine EC50 and Emax lyse->analyze_functional analyze_functional->end start Start Characterization start->prep start->cells

Caption: General experimental workflow for the in vitro characterization of a β-adrenoceptor agonist.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for β1, β2, and β3-adrenergic receptors.

  • Materials:

    • Cell membranes from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.

    • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Unlabeled competitor: this compound.

    • Non-specific binding control (e.g., high concentration of propranolol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).

    • Add the serially diluted this compound or vehicle control.

    • For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

    • Add the radioligand at a fixed concentration (typically at or below its Kd).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (one-site or two-site competition) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (Emax).

  • Materials:

    • Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.

    • This compound.

    • Reference full agonist (e.g., Isoprenaline).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell culture medium.

    • Stimulation buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • 384-well plates.

  • Procedure:

    • Seed the cells into 384-well plates and grow to confluence.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and pre-incubate for 15-30 minutes at 37°C.

    • Prepare serial dilutions of this compound and the reference agonist (Isoprenaline) in stimulation buffer.

    • Add the diluted compounds to the cells.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signal for each well to cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal effect).

    • Express the Emax of this compound as a percentage of the maximal response to the full agonist, Isoprenaline.

Conclusion

This compound is a potent β2-adrenoceptor agonist with demonstrated in vitro activity. A comprehensive understanding of its pharmacological profile requires detailed characterization of its binding affinity and functional activity across all β-adrenoceptor subtypes. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such in vitro characterization studies. The generation and dissemination of this quantitative data are crucial for a complete understanding of the therapeutic potential and selectivity profile of this compound.

(+)-Picumeterol: A Pharmacological and Toxicological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Picumeterol (also known as GR114297A) is a potent and selective β2-adrenoceptor agonist.[1] As a member of this class, its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation, which is particularly relevant for bronchodilation in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3] Despite its identification and initial investigation, a comprehensive public record of its detailed pharmacology, and particularly its toxicology, is notably scarce. This guide synthesizes the available information on this compound and provides a broader context based on the well-established pharmacology and toxicology of the β2-adrenoceptor agonist class.

Introduction to this compound

This compound is the (R)-enantiomer of the racemic compound Picumeterol (B1677864) (GR63411B).[1] It has been investigated for its bronchodilator and anti-bronchoconstrictor effects.[1] Early research indicated that it produces a long-lasting relaxation of airway smooth muscle in both in vitro and in vivo models.[1] However, clinical studies in asthmatic patients revealed a dissociation between its bronchodilator activity and its ability to reduce airway hyperresponsiveness.[1] While it demonstrated bronchodilator potency similar to its racemic form, the effects were short-acting in a clinical setting, which was contrary to the initial in vitro findings.[1] This discrepancy was hypothesized to be related to its lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol (B1663637).[1]

Pharmacology

Mechanism of Action

As a β2-adrenoceptor agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[4][5][6][7]

The binding of an agonist like this compound to the β2-adrenoceptor leads to a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[4][5] The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase.[4][7] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][7] PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[7]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (β2-Agonist) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified β2-Adrenergic Receptor Signaling Pathway.
Pharmacodynamics

Publicly available quantitative pharmacodynamic data for this compound is limited. One study reported that in vitro, picumeterol had a lower intrinsic activity in increasing intracellular cAMP levels compared to isoprenaline and salbutamol.[1] In clinical trials with asthmatic patients, both this compound and its racemate caused bronchodilation with similar potency, but their effects were short-lasting.[1]

Table 1: Pharmacodynamic Profile of this compound

ParameterSpecies/ModelObservationReference
Intrinsic Activity Human Bronchial Smooth Muscle Cells (in vitro)Lower than isoprenaline and salbutamol in increasing cAMP.[1]
Bronchodilation Human Asthmatics (in vivo)Similar potency to racemic Picumeterol (GR63411B); short-acting.[1]
Airway Hyperresponsiveness Human Asthmatics (in vivo)Did not improve PC20 (provocative concentration of methacholine (B1211447) causing a 20% fall in FEV1) compared to placebo.[1]
Pharmacokinetics

Table 2: General Pharmacokinetic Considerations for Inhaled β2-Agonists

ParameterGeneral Characteristics
Absorption Primarily local absorption in the lungs; a portion of the inhaled dose is swallowed and may be absorbed from the gastrointestinal tract.
Distribution Primarily localized to the lung tissue. Systemic distribution is generally low.
Metabolism Can be metabolized in the liver and other tissues.
Excretion Excreted via renal and fecal routes.

Toxicology

A comprehensive toxicological profile for this compound is not publicly available. There is no accessible data on its acute, sub-chronic, or chronic toxicity, nor on its potential for genotoxicity, carcinogenicity, or reproductive toxicity.

In the absence of specific data for this compound, it is prudent to consider the known toxicities of the β2-adrenoceptor agonist class.

General Toxicology of β2-Adrenoceptor Agonists

The adverse effects of β2-agonists are generally related to their mechanism of action and can result from "off-target" stimulation of adrenergic receptors in other tissues or from excessive stimulation of β2-receptors.[2]

Common Adverse Effects:

  • Cardiovascular: Tachycardia, palpitations, and arrhythmias can occur due to stimulation of β1- and β2-receptors in the heart.[8]

  • Metabolic: Hypokalemia can result from the stimulation of Na+/K+-ATPase, leading to an intracellular shift of potassium.[2] Hyperglycemia can also occur due to glycogenolysis.[3]

  • Musculoskeletal: Tremors are a common side effect, particularly with oral administration.[2]

Serious Adverse Events: Overuse of β2-agonists, particularly without concomitant use of inhaled corticosteroids in asthma, has been associated with an increased risk of severe asthma exacerbations and mortality.[9]

Table 3: Potential Toxicological Profile of β2-Adrenoceptor Agonists

Toxicity TypePotential Effects
Acute Toxicity Tachycardia, tremors, hypokalemia, hyperglycemia.[3]
Sub-chronic/Chronic Toxicity Receptor desensitization, potential for cardiovascular effects with long-term overuse.[2][8]
Genotoxicity No significant concerns have been raised for the class as a whole.
Carcinogenicity No significant concerns have been raised for the class as a whole.
Reproductive Toxicity Can cause relaxation of uterine smooth muscle.[3]

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully available. However, a key in vitro assay for determining the activity of a β2-agonist is the measurement of intracellular cyclic AMP (cAMP) in airway smooth muscle cells.

Generalized Protocol for Intracellular cAMP Measurement in Human Airway Smooth Muscle Cells

This protocol is a generalized representation and may not reflect the exact methodology used in the specific studies on this compound.

Objective: To determine the ability of a test compound (e.g., this compound) to increase intracellular cAMP levels in human airway smooth muscle cells (HASMCs) as a measure of its β2-adrenoceptor agonist activity.

Materials:

  • Human airway smooth muscle cells (HASMCs)

  • Cell culture medium (e.g., DMEM with supplements)

  • Test compound (this compound) and reference agonists (e.g., Isoprenaline, Salbutamol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

  • Cell Culture: HASMCs are cultured to an appropriate confluency in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with a PDE inhibitor for a defined period to prevent the degradation of cAMP.

  • Compound Treatment: Cells are then treated with varying concentrations of the test compound, reference agonists, or vehicle control for a specified incubation time.

  • Cell Lysis: The incubation is stopped, and the cells are lysed to release intracellular contents, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive ELISA kit according to the manufacturer's instructions. The signal is typically inversely proportional to the amount of cAMP present.

  • Data Analysis: A standard curve is generated, and the cAMP concentrations in the samples are calculated. Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the compounds.

cAMP_Assay_Workflow Start Start: Culture HASMCs Pre_Incubate Pre-incubate with PDE Inhibitor Start->Pre_Incubate Treat Treat with Test Compound, Reference Agonists, or Vehicle Pre_Incubate->Treat Lyse Lyse Cells Treat->Lyse ELISA Perform cAMP ELISA Lyse->ELISA Analyze Analyze Data (Dose-Response Curves) ELISA->Analyze End End: Determine Potency and Efficacy Analyze->End

Caption: Generalized workflow for a cAMP assay.

Conclusion

References

Methodological & Application

Application Notes and Protocols for (+)-Picumeterol In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro characterization of (+)-Picumeterol, a selective β2-adrenergic receptor agonist. The primary mechanism of action for β2-adrenergic receptor agonists involves the activation of the Gs alpha subunit of the G protein-coupled receptor, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This document outlines the procedures for determining the binding affinity and functional potency of this compound through radioligand binding and cAMP accumulation assays, respectively.

Data Presentation

The following table summarizes representative quantitative data for this compound and other common β2-adrenergic receptor agonists. This data is essential for comparing the potency and efficacy of these compounds in in vitro systems.

CompoundAssay TypeCell LineParameterValue
This compound cAMP AccumulationHuman Bronchial Smooth Muscle CellsIntrinsic ActivityLower than Isoprenaline and Salbutamol[5]
Isoproterenol (B85558)cAMP FluxADRB2 Nomad Cell LineEC504.91 x 10⁻¹⁰ M[6]
FenoterolRadioligand BindingSf9 cells expressing β2-adrenoceptorKi126 nM[7]
AlprenololRadioligand BindingSf9 cells expressing β2-adrenoceptorKi1 nM[7]

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade. The canonical pathway involves the coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger cAMP.[1][2][3][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation.[2] Additionally, β2-adrenergic receptors can also couple to the inhibitory G protein (Gi), which can lead to alternative signaling events.[8] Receptor desensitization is mediated by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestin.[4][8]

beta2_signaling_pathway cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gs Gs Protein (α, β, γ) b2ar->gs Activates gi Gi Protein b2ar->gi Can couple to grk GRK b2ar->grk Phosphorylates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Converts picumeterol This compound picumeterol->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Leads to arrestin β-Arrestin arrestin->b2ar Binds for desensitization grk->arrestin Recruits

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]-CGP-12177 (a β2-adrenergic receptor antagonist)

  • Non-specific binding control: Propranolol (B1214883) (10 µM)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the β2-adrenergic receptor.

  • In a 96-well plate, add 25 µL of increasing concentrations of this compound.

  • Add 25 µL of [³H]-CGP-12177 to all wells at a final concentration equal to its Kd.

  • Add 50 µL of the cell membrane preparation (20-40 µg of protein per well).

  • For non-specific binding, add 10 µM propranolol instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold membrane preparation buffer.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

In Vitro cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of this compound by quantifying the intracellular accumulation of cAMP in response to receptor activation. A common method for this is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.[9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound serial dilutions

  • Isoproterenol (as a positive control)

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio)[9]

  • Microplate reader capable of HTRF detection

Procedure:

  • Seed the cells in a 384-well plate at an appropriate density and incubate overnight.

  • Remove the culture medium and add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes at 37°C.

  • Add 10 µL of this compound at various concentrations (and isoproterenol as a positive control) to the wells.

  • Incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF cAMP assay kit. This typically involves adding two reagents sequentially: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible microplate reader.

  • Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

camp_assay_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection (HTRF) cluster_analysis Data Analysis seed_cells 1. Seed β2-AR expressing cells in a 384-well plate incubate_overnight 2. Incubate overnight seed_cells->incubate_overnight add_pde_inhibitor 3. Add stimulation buffer with PDE inhibitor incubate_overnight->add_pde_inhibitor add_picumeterol 4. Add serial dilutions of This compound add_pde_inhibitor->add_picumeterol incubate_stimulate 5. Incubate to stimulate cAMP production add_picumeterol->incubate_stimulate lyse_cells 6. Lyse cells and add cAMP-d2 conjugate incubate_stimulate->lyse_cells add_antibody 7. Add Eu-cryptate labeled anti-cAMP antibody lyse_cells->add_antibody incubate_detection 8. Incubate for 60 min at room temperature add_antibody->incubate_detection read_plate 9. Read HTRF signal on plate reader incubate_detection->read_plate calculate_ec50 10. Plot dose-response curve and calculate EC50 read_plate->calculate_ec50

Figure 2. Workflow for a cAMP Accumulation Assay.

References

Application Notes and Protocols for Preclinical Evaluation of (+)-Picumeterol in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone of asthma therapy, inducing bronchodilation by relaxing airway smooth muscle. (+)-Picumeterol, the (R)-enantiomer of GR 63411B, is a potent and selective β2-AR agonist.[1] While clinical studies have indicated its bronchodilatory effects in humans, its short duration of action and limited impact on airway hyperresponsiveness warrant further preclinical investigation.[1] Animal models of allergic asthma are crucial for elucidating the therapeutic potential and underlying mechanisms of novel compounds like this compound.

These application notes provide detailed protocols for evaluating the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma. The protocols cover sensitization, challenge, treatment, and key endpoint analyses.

Signaling Pathway of β2-Adrenergic Receptor Agonists

The primary mechanism of action for β2-AR agonists like this compound involves the activation of the canonical Gs-cAMP signaling pathway, leading to bronchodilation.[2][3] However, a β-arrestin-2 mediated pathway has also been implicated, which may have pro-inflammatory effects.[2]

G cluster_0 Canonical Gs-cAMP Pathway (Bronchodilation) cluster_1 β-arrestin-2 Pathway (Potential Pro-inflammatory Effects) Picumeterol This compound Beta2AR β2-Adrenergic Receptor Picumeterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to Picumeterol_p This compound Beta2AR_p β2-Adrenergic Receptor Picumeterol_p->Beta2AR_p Binds to GRK GRK Beta2AR_p->GRK Activates P_Beta2AR Phosphorylated β2-AR GRK->P_Beta2AR Phosphorylates Barr2 β-arrestin-2 P_Beta2AR->Barr2 Recruits MAPK MAPK Signaling Barr2->MAPK Activates Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation Leads to G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day14 Day 14: Booster (i.p. OVA/Alum) Day24 Day 24: Treatment (this compound) Day14->Day24 Acclimation Day25 Day 25: Aerosol Challenge (OVA) + Treatment Day24->Day25 Day26 Day 26: Aerosol Challenge (OVA) + Treatment Day25->Day26 Day27 Day 27: Aerosol Challenge (OVA) + Treatment Day26->Day27 Day28 Day 28: Airway Hyperresponsiveness (AHR) Measurement Day27->Day28 Rest Day29 Day 29: Sample Collection (BALF, Lung Tissue, Serum) Day28->Day29

References

Application Note: Chiral Separation of Picumeterol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of Picumeterol. Due to the stereospecific nature of drug-receptor interactions, the separation and quantification of the individual enantiomers of chiral drugs like Picumeterol are critical in pharmaceutical development and quality control.[1][2][3] This method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of (+)-Picumeterol and (-)-Picumeterol, providing a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Picumeterol is a chiral beta-2 adrenergic agonist with therapeutic potential. As with many chiral drugs, the different enantiomers of Picumeterol may exhibit distinct pharmacological and toxicological profiles.[4] Therefore, a validated analytical method to separate and quantify the enantiomers is essential for ensuring the safety and efficacy of pharmaceutical formulations.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[1][5][6] This note details a normal-phase HPLC method developed for the chiral analysis of Picumeterol.

Experimental Conditions

A normal-phase HPLC method was developed to separate the enantiomers of Picumeterol. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for their broad enantioselectivity.[3] For this application, an amylose-based stationary phase was selected. The mobile phase composition was optimized to achieve good resolution and peak shape.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Vials 2 mL amber glass vials
Software OpenLab CDS or equivalent

Table 2: Chromatographic Conditions

ParameterSetting
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample and Standard Preparation

Standard Solution Preparation:

  • Prepare a stock solution of racemic Picumeterol at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

Sample Preparation (for drug substance):

  • Accurately weigh and dissolve the Picumeterol drug substance in the mobile phase to obtain a nominal concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method successfully separated the two enantiomers of Picumeterol. The use of a polysaccharide-based chiral stationary phase provided the necessary stereospecific interactions to resolve the enantiomers. Trifluoroacetic acid was added to the mobile phase to improve peak shape and resolution by minimizing ionic interactions with the stationary phase.

Table 3: System Suitability Parameters

ParameterThis compound(-)-PicumeterolAcceptance Criteria
Retention Time (min) ~ 12.5~ 15.2-
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 2000> 2000> 2000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}≥ 1.5

The method demonstrates good resolution and peak symmetry for both enantiomers, making it suitable for the accurate quantification of this compound in the presence of its counter-enantiomer.

Protocol: HPLC Analysis of this compound

Scope

This protocol provides a step-by-step procedure for the enantioselective analysis of Picumeterol using High-Performance Liquid Chromatography.

Materials and Reagents
  • Racemic Picumeterol standard

  • This compound reference standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • HPLC system with UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase
  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard and Sample Preparation

4.1. Standard Solution (10 µg/mL)

  • Accurately weigh approximately 10 mg of racemic Picumeterol standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution.

  • Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

4.2. Sample Solution (10 µg/mL)

  • Accurately weigh an amount of the sample equivalent to 10 mg of Picumeterol and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters listed in Table 1 and Table 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution to verify system suitability parameters (retention times, resolution, tailing factor, and theoretical plates) as specified in Table 3.

  • Once system suitability is confirmed, proceed with the injection of the sample solutions.

Data Analysis
  • Identify the peaks for this compound and (-)-Picumeterol based on the retention times obtained from the injection of the individual enantiomer reference standards (if available) or by comparing the relative retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric purity of this compound in the sample using the following formula:

    Enantiomeric Purity (%) = [Area of this compound / (Area of this compound + Area of (-)-Picumeterol)] x 100

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_setup System Setup & Equilibration prep_mobile->system_setup prep_std Standard Preparation system_suitability System Suitability Test prep_std->system_suitability prep_sample Sample Preparation sample_injection Sample Injection prep_sample->sample_injection system_setup->system_suitability system_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calculation Calculation of Enantiomeric Purity peak_integration->calculation

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Formulating (+)-Picumeterol in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective long-acting beta-2 adrenergic receptor agonist. As a lipophilic compound, its formulation for in vivo studies requires careful consideration to ensure solubility, stability, and appropriate bioavailability for the chosen route of administration. These application notes provide detailed protocols for the formulation of this compound for parenteral, oral, and inhalation administration in preclinical animal models, along with methods for its analysis and a summary of its mechanism of action.

While specific quantitative data for this compound solubility and stability in all common vehicles is not extensively available in public literature, the following protocols are based on a widely used formulation for lipophilic drugs and data from structurally similar long-acting beta-2 agonists. Researchers are advised to perform their own validation and stability studies for their specific formulation.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties and solubility of this compound is presented below.

PropertyValueSource
Molecular Weight426.38 g/mol [1]
Molecular FormulaC₂₁H₂₉Cl₂N₃O₂[1]
Solubility in DMSO50 mg/mL (117.27 mM)[1]
AppearanceCrystalline solid (assumed)General knowledge

Note: Further solubility testing in other vehicles is recommended.

Signaling Pathway of this compound

This compound exerts its therapeutic effects through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway is depicted below.

B2AR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Picumeterol This compound B2AR β2-Adrenergic Receptor Picumeterol->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

Caption: Canonical β2-adrenergic receptor signaling pathway.

Formulation Protocols

Parenteral Administration (Intravenous or Intraperitoneal)

This protocol describes the preparation of a stock solution and a final formulation suitable for intravenous (IV) or intraperitoneal (IP) injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile, injectable grade

  • Sterile vials and syringes

Stock Solution Preparation (10 mg/mL in DMSO):

  • Aseptically weigh the required amount of this compound powder.

  • Add sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex and sonicate in a water bath until the powder is completely dissolved.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Final Formulation Preparation (Example: 1 mg/kg dose in a 20g mouse with 100 µL injection volume):

This example prepares a 2 mg/mL working solution. Adjust the final concentration based on the desired dosage and injection volume.

  • Calculate the required volume of the 10 mg/mL stock solution.

  • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

    • 5% DMSO (from stock solution and additional pure DMSO if needed)

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

  • Vortex the final solution until it is clear and homogenous.

  • Visually inspect for any precipitation before administration.

Parenteral Formulation Components:

ComponentPurposeTypical Concentration Range
DMSOSolubilizing agent2-10%
PEG300Co-solvent20-40%
Tween 80Surfactant/Emulsifier1-5%
Saline/PBSVehicleq.s. to 100%
Oral Administration (Oral Gavage)

For oral administration, a suspension is often prepared, especially for lipophilic compounds.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethylcellulose) in sterile water

  • Sterile mortar and pestle or homogenizer

  • Sterile gavage needles

Oral Suspension Preparation (Example: 10 mg/kg dose in a 20g mouse with 200 µL gavage volume):

This example prepares a 1 mg/mL suspension.

  • Weigh the required amount of this compound powder.

  • Triturate the powder in a sterile mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Alternatively, use a homogenizer for a more uniform suspension.

  • Continuously stir the suspension during administration to ensure dose uniformity.

Oral Formulation Components:

ComponentPurposeTypical Concentration
MethylcelluloseSuspending agent0.5% (w/v)
Sterile WaterVehicleq.s. to 100%
Inhalation Administration (Nebulization)

For preclinical inhalation studies, a simple aqueous solution is often used.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • pH meter and adjustment solutions (e.g., sterile HCl and NaOH)

Inhalation Solution Preparation:

  • Dissolve this compound in a small amount of co-solvent if necessary (e.g., a minimal amount of DMSO or ethanol, followed by dilution with saline). However, for nebulization, a purely aqueous solution is preferred if solubility allows.

  • Adjust the pH of the final solution to a physiologically compatible range (typically pH 5.5-7.0) to minimize respiratory irritation.

  • Ensure the final solution is isotonic.

  • Filter the solution through a 0.22 µm sterile filter before use.

Inhalation Formulation Components:

ComponentPurposeTypical Concentration
Sterile SalineVehicle, tonicity agentq.s. to 100%
pH adjusting agentsTo achieve physiological pHAs needed

Experimental Workflows

The following diagrams illustrate the general workflows for formulation preparation and in vivo administration.

Parenteral_Workflow cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Mix with Excipients (PEG300, Tween 80, Saline) dissolve->mix draw Draw into Syringe mix->draw inject Inject IV or IP draw->inject

Caption: Workflow for parenteral formulation and administration.

Oral_Workflow cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound triturate Triturate with Vehicle (Methylcellulose) weigh->triturate suspend Suspend to Final Volume triturate->suspend load Load into Gavage Syringe suspend->load administer Administer via Oral Gavage load->administer

Caption: Workflow for oral suspension preparation and administration.

Analytical Method for Formulation Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound in formulations and assessing its stability. The following is a general method that can be adapted and validated.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point for Method Development):

ParameterCondition
Mobile PhaseAcetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic elution.
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection WavelengthTo be determined by UV scan of this compound (likely in the range of 210-250 nm)

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.

Stability and Storage

  • Solid this compound: Store at -20°C for up to 3 years.[1]

  • Stock Solution in DMSO: Store at -80°C for up to 1 year.[1]

  • Final Formulations: The stability of final formulations should be determined empirically. It is recommended to prepare fresh formulations for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for precipitation before use.

Conclusion

The successful formulation of this compound for in vivo studies is critical for obtaining reliable and reproducible results. The protocols provided here offer a starting point for the preparation of parenteral, oral, and inhalation formulations. Researchers are strongly encouraged to perform their own solubility and stability assessments to ensure the quality and performance of their specific formulations. The provided analytical method guidance will aid in the quantification and stability testing of the prepared formulations.

References

Application Notes and Protocols for (+)-Picumeterol Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective β2-adrenoceptor agonist with demonstrated bronchodilator and anti-bronchoconstrictor properties. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in murine models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). The protocols are based on established methodologies for evaluating β2-adrenoceptor agonists in preclinical research.

Signaling Pathway of β2-Adrenoceptor Agonists

The therapeutic effects of this compound are mediated through the activation of β2-adrenoceptors, leading to airway smooth muscle relaxation and bronchodilation. The binding of this compound to the β2-adrenoceptor initiates a downstream signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP), ultimately resulting in the inhibition of bronchoconstriction.

cluster_cell Airway Smooth Muscle Cell Picumeterol Picumeterol B2AR β2-Adrenoceptor Picumeterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound via the β2-adrenoceptor.

Quantitative Data Summary

While specific quantitative data for this compound in murine models is not extensively published, the following table summarizes representative data for other β2-agonists (Formoterol and Salbutamol) in commonly used murine asthma models. This data provides a benchmark for expected outcomes when evaluating this compound.

β2-AgonistMurine ModelAdministration Route & DoseKey Findings
Formoterol (B127741) OVA-induced allergic asthmaIntraperitoneal: 5 µg/kg, twice dailyRestored normal airway function and reduced inflammatory cell infiltration in epinephrine-deficient mice.[1]
Formoterol Aspergillus fumigatus-induced severe asthmaNebulization: Up to 0.5 mg/kg/dayDose-dependently inhibited methacholine-induced airway hyperresponsiveness (AHR).[2][3]
Formoterol OVA-induced allergic asthmaIntranasal: 1, 5, and 15 µg/kgDose-dependently inhibited allergen-induced increases in Penh (a measure of airway obstruction).[4]
Salbutamol OVA-induced chronic allergic inflammationOropharyngeal instillation: 1 mg/mLIncreased ciliary beat frequency and improved epithelial function.[5][6]

Experimental Protocols

Murine Model of Allergic Asthma

A common and effective model for inducing an asthma-like phenotype in mice involves sensitization and challenge with an allergen, such as ovalbumin (OVA).

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound (e.g., saline, PBS with a small percentage of a solubilizing agent like DMSO)

Protocol:

  • Sensitization:

    • On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 10 µg of OVA emulsified in 2 mg of alum.

  • Airway Challenge:

    • On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

  • This compound Administration:

    • Administration can be performed prophylactically (before challenge) or therapeutically (after challenge).

    • Intranasal (i.n.) Administration: Lightly anesthetize the mouse and instill 20-50 µL of the this compound solution into the nostrils.

    • Intraperitoneal (i.p.) Administration: Inject the desired dose of this compound solution into the peritoneal cavity.

    • Nebulization/Inhalation: Place the mice in a chamber connected to a nebulizer and expose them to an aerosolized solution of this compound for a defined period.

    • Oropharyngeal Instillation: Under light anesthesia, gently pull the tongue forward and instill a small volume (e.g., 50 µL) of the this compound solution into the pharynx.

  • Outcome Measures (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to increasing doses of a bronchoconstrictor (e.g., methacholine) using whole-body plethysmography or invasive techniques.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) via cell counting and differential analysis.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

    • Histology: Perfuse and fix the lungs for histological analysis of airway inflammation, mucus production (PAS staining), and airway remodeling.

cluster_workflow Experimental Workflow for this compound Evaluation Sensitization Sensitization (Day 0 & 7) OVA + Alum i.p. Challenge Airway Challenge (Days 14, 15, 16) Aerosolized OVA Sensitization->Challenge Treatment This compound Administration (e.g., i.n., i.p., nebulized) Challenge->Treatment Outcome Outcome Measures (24-48h post-challenge) AHR, BAL, Cytokines, Histology Treatment->Outcome

Caption: Experimental workflow for evaluating this compound in a murine asthma model.

Important Considerations

  • Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic dose of this compound.

  • Pharmacokinetics: If possible, pharmacokinetic studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice to inform dosing regimens.

  • Controls: Appropriate vehicle controls are essential for all experiments to ensure that the observed effects are due to this compound and not the delivery vehicle.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

These application notes and protocols provide a framework for the preclinical evaluation of this compound in murine models of respiratory disease. Adaptation of these protocols may be necessary depending on the specific research question and available resources.

References

Application Notes and Protocols for Cell-based Assays for β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various cell-based assays used to characterize agonists of the β2-adrenergic receptor (β2AR), a key target in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

The β2-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This signaling cascade ultimately results in smooth muscle relaxation, such as bronchodilation in the airways.[4][5] However, β2ARs can also signal through alternative or "non-canonical" pathways, including those involving intracellular calcium mobilization and β-arrestin recruitment, which can lead to receptor desensitization and internalization.[1][3][6][7]

A variety of in vitro cell-based assays have been developed to study these signaling events, enabling the screening and characterization of novel β2AR agonists. These assays are crucial tools in drug discovery for determining the potency, efficacy, and potential for biased agonism of new chemical entities.

Key Signaling Pathways

Activation of the β2-adrenoceptor by an agonist can trigger multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated stimulation of adenylyl cyclase and cAMP production.[2] Non-canonical pathways include Gβγ-mediated activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the recruitment of β-arrestin, which can mediate both receptor desensitization and G-protein-independent signaling.[1][7][8]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β2 Agonist b2AR β2-Adrenoceptor Agonist->b2AR Binds G_protein Gs Protein (αβγ) b2AR->G_protein Activates beta_Arrestin β-Arrestin b2AR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC αs activates PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP Generates Ca2_plus Ca2+ PLC->Ca2_plus Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., Relaxation) PKA->Cellular_Response_cAMP Phosphorylates targets Cellular_Response_Ca Cellular Response Ca2_plus->Cellular_Response_Ca Activates targets Desensitization Receptor Desensitization & Internalization beta_Arrestin->Desensitization Mediates

Caption: β2-Adrenoceptor Signaling Pathways.

Data Presentation: Potency of Common β2-Adrenoceptor Agonists

The following table summarizes the potency (pEC50 or EC50) of several common β2-adrenoceptor agonists determined in various cell-based assays. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

AgonistAssay TypeCell LinepEC50 / EC50Reference
IsoproterenolcAMP AccumulationHASMEC50: 0.08 µM[9]
IsoproterenolcAMP AccumulationU937pEC50: 8.58 ± 0.10[10]
Isoproterenolβ-arrestin RecruitmentHEK293pEC50: -7.50 ± 0.14[11]
SalbutamolcAMP AccumulationHASMEC50: 0.6 µM[9]
SalbutamolcAMP AccumulationU937pEC50: 6.95 ± 0.07[10]
SalbutamolGel ContractionHASMCpEC50: 6.8 ± 0.2[12]
FormoterolcAMP AccumulationMDA-MB-231HMpEC50: 9.86 ± 0.32[7]
FormoterolCalcium MobilizationMDA-MB-231HMpEC50: 8.20 ± 0.33[7]
FormoterolGel ContractionHASMCpEC50: 8.9 ± 0.2[12]
SalmeterolcAMP AccumulationHASMEC50: 0.0012 µM[9]
TerbutalinecAMP AccumulationHASMEC50: 2.3 µM[9]
FenoterolcAMP AccumulationU937pEC50: 8.23 ± 0.09[10]
EpinephrinecAMP AccumulationU937pEC50: 7.70 ± 0.08[10]
NorepinephrinecAMP AccumulationU937pEC50: 5.69 ± 0.07[10]

HASM: Human Airway Smooth Muscle; HASMC: Human Airway Smooth Muscle Cells.

Experimental Protocols

A generalized workflow for cell-based assays to screen for β2-adrenoceptor agonists is depicted below. This typically involves cell culture, treatment with test compounds, and subsequent measurement of a specific signaling event.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO, HASM) Seeding Seed cells into multi-well plates Cell_Culture->Seeding Compound_Addition Add β2-agonist (and controls) Seeding->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Assay_Specific_Step Perform assay-specific reagent addition Incubation->Assay_Specific_Step Signal_Measurement Measure signal (e.g., Luminescence, Fluorescence) Assay_Specific_Step->Signal_Measurement Data_Analysis Analyze data and determine EC50 Signal_Measurement->Data_Analysis assay_logic cluster_primary Primary Screening cluster_secondary Secondary/Confirmatory Assays cluster_outcome Outcome Compound Test Compound cAMP_Assay cAMP Assay Compound->cAMP_Assay Reporter_Assay Reporter Gene Assay Compound->Reporter_Assay Arrestin_Assay β-Arrestin Assay cAMP_Assay->Arrestin_Assay If active Calcium_Assay Calcium Mobilization Assay cAMP_Assay->Calcium_Assay If active Biased_Agonism Potential Biased Agonism cAMP_Assay->Biased_Agonism Compare potencies Reporter_Assay->Arrestin_Assay If active Reporter_Assay->Calcium_Assay If active Reporter_Assay->Biased_Agonism Compare potencies Agonist_Confirmation Confirmed β2AR Agonist Arrestin_Assay->Agonist_Confirmation Arrestin_Assay->Biased_Agonism Compare potencies Calcium_Assay->Agonist_Confirmation Calcium_Assay->Biased_Agonism Compare potencies

References

Application Notes and Protocols for Studying Bronchodilation with (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol, also known as GR 114297A, is the (R)-enantiomer of Picumeterol and is classified as a potent and selective β2-adrenergic receptor agonist.[1] Activation of β2-adrenergic receptors in the smooth muscle of the airways is a primary mechanism for inducing bronchodilation, making these receptors a key target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] β2-adrenergic agonists stimulate the Gs alpha subunit of the G protein-coupled receptor, which in turn activates adenylyl cyclase to increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[3] This increase in cAMP leads to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately cause smooth muscle relaxation and dilation of the airways. This document provides detailed protocols for studying the bronchodilatory effects of this compound using established in vitro and ex vivo models.

Data Presentation

The following tables are structured to summarize key quantitative data from bronchodilation studies. Due to the limited availability of specific potency and efficacy data for this compound in the public domain, placeholder values are used. These tables serve as a template for researchers to populate with their experimental data.

Table 1: In Vitro Potency and Efficacy of this compound in Human Bronchial Smooth Muscle Cells (cAMP Accumulation Assay)

CompoundEC50 (nM)Emax (% of Isoprenaline)
This compound[Insert Value][Insert Value]
Isoprenaline (Control)[Insert Value, e.g., ~5]100%
Salbutamol (Control)[Insert Value, e.g., ~100][Insert Value, e.g., ~90%]

Table 2: Ex Vivo Potency and Efficacy of this compound in Guinea Pig Tracheal Rings (Isolated Organ Bath)

CompoundEC50 (nM)Emax (% Relaxation)
This compound[Insert Value][Insert Value]
Isoprenaline (Control)[Insert Value][Insert Value]
Salbutamol (Control)[Insert Value][Insert Value]

Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade leading to bronchodilation.

B2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Picumeterol Picumeterol B2AR β2-Adrenergic Receptor Picumeterol->B2AR Binds to G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling pathway.

Experimental Protocols

In Vitro Protocol: cAMP Accumulation Assay in Human Bronchial Smooth Muscle Cells (HBSMCs)

This protocol details the measurement of intracellular cAMP levels in HBSMCs following stimulation with this compound.

cAMP_Workflow Start Start Seed_Cells Seed HBSMCs into 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_1 Pre_incubation Pre-incubate with PDE inhibitor (e.g., IBMX) for 30 min Incubate_1->Pre_incubation Add_Compound Add varying concentrations of This compound or controls Pre_incubation->Add_Compound Incubate_2 Incubate for 15 minutes (37°C) Add_Compound->Incubate_2 Lyse_Cells Lyse cells to release intracellular cAMP Incubate_2->Lyse_Cells Detect_cAMP Measure cAMP levels using a commercial ELISA or HTRF kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze data to determine EC50 and Emax values Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP accumulation assay.

Methodology:

  • Cell Culture: Culture Human Bronchial Smooth Muscle Cells (HBSMCs) in an appropriate growth medium until they reach 80-90% confluency.

  • Seeding: Seed the HBSMCs into 96-well plates at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound, a positive control (e.g., Isoprenaline), and a vehicle control to the wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Ex Vivo Protocol: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol describes the evaluation of the relaxant effect of this compound on pre-contracted guinea pig tracheal rings.

Tracheal_Ring_Workflow Start Start Isolate_Trachea Isolate trachea from a male Dunkin-Hartley guinea pig Start->Isolate_Trachea Prepare_Rings Prepare 2-3 mm wide tracheal rings Isolate_Trachea->Prepare_Rings Mount_Rings Mount rings in an organ bath containing Krebs-Henseleit solution Prepare_Rings->Mount_Rings Equilibrate Equilibrate under 1g tension for 60 min (37°C, 95% O2/5% CO2) Mount_Rings->Equilibrate Contract_Rings Induce submaximal contraction with a spasmogen (e.g., Methacholine) Equilibrate->Contract_Rings Add_Compound Add cumulative concentrations of This compound or controls Contract_Rings->Add_Compound Record_Relaxation Record the relaxation response using an isometric force transducer Add_Compound->Record_Relaxation Analyze_Data Analyze data to determine EC50 and Emax values Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for isolated tracheal ring assay.

Methodology:

  • Tissue Preparation: Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) and excise the trachea. Place the trachea in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10). Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • Equilibration: Apply an initial tension of 1 g to the rings and allow them to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Contraction: Induce a submaximal, sustained contraction of the tracheal rings using a spasmogen such as methacholine (B1211447) (e.g., 1 µM).

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound, a positive control (e.g., Isoprenaline or Salbutamol), or vehicle to the organ bath.

  • Data Recording: Record the changes in isometric tension until the maximal relaxation response is achieved.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the spasmogen. Plot the percentage of relaxation against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values.

References

Application Notes and Protocols for the Quantification of (+)-Picumeterol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective β2-adrenoceptor agonist, investigated for its bronchodilator properties in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As the R-enantiomer of a racemic mixture, its pharmacological activity is of significant interest. Accurate and precise quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This document provides detailed protocols for the quantification of this compound in biological samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are based on established and validated methods for analogous β2-agonists, including salbutamol (B1663637), formoterol, and clenbuterol, and are adapted to be scientifically suitable for this compound analysis.

Signaling Pathway of β2-Adrenoceptor Agonists

The therapeutic effect of this compound is initiated by its binding to the β2-adrenergic receptor, a G-protein coupled receptor. This interaction triggers a signaling cascade that ultimately leads to smooth muscle relaxation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Picumeterol Picumeterol B2AR β2-Adrenergic Receptor Picumeterol->B2AR Binding G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of target proteins

Figure 1: Simplified signaling pathway of β2-adrenoceptor agonists.

Experimental Protocols

The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis. Two primary sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Quantification in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from plasma samples and offers a clean extract.

1. Materials and Reagents:

2. Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

3. Stock and Working Solutions Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol/water to create working standards for spiking into plasma to generate a calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS stock solution in 50:50 methanol/water to a final concentration of 10 ng/mL.

4. Sample Preparation (LLE):

  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (10 ng/mL) and vortex briefly.

  • Add 200 µL of 0.1% (v/v) ammonium hydroxide solution and vortex.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

LLE_Workflow Plasma_Sample 1. Plasma Sample (200 µL) Add_IS 2. Add Internal Standard (20 µL) Plasma_Sample->Add_IS Add_Base 3. Add 0.1% NH4OH (200 µL) Add_IS->Add_Base Add_Solvent 4. Add Ethyl Acetate (1 mL) Add_Base->Add_Solvent Vortex 5. Vortex (5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Protocol 2: Quantification in Urine using Solid-Phase Extraction (SPE)

This protocol is ideal for cleaning up complex urine samples, removing interferences before LC-MS/MS analysis.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Mixed-mode cation exchange SPE cartridges

  • Ammonium acetate

  • Acetic acid

2. Sample Preparation (SPE):

  • Thaw urine samples at room temperature.

  • Centrifuge 1 mL of urine at 4000 rpm for 5 minutes.

  • Take 500 µL of the supernatant and add 20 µL of the IS working solution.

  • Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Equilibrate SPE Cartridge: Pass 1 mL of 0.1 M acetic acid through the cartridge.

  • Load Sample: Load the prepared urine sample onto the cartridge.

  • Wash:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

SPE_Workflow Urine_Sample 1. Urine Sample (500 µL) + IS Condition 2. Condition SPE Cartridge (Methanol, Water) Urine_Sample->Condition Equilibrate 3. Equilibrate SPE Cartridge (0.1 M Acetic Acid) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash 5. Wash Cartridge (Acetic Acid, Methanol) Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute with 5% NH4OH in Methanol Dry->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Figure 3: Solid-Phase Extraction (SPE) workflow for urine samples.

LC-MS/MS Method Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC/UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound and its SIL-IS.
(Example for Salbutamol)Precursor Ion (m/z): 240.2, Product Ion (m/z): 148.1[1]
(Example for Formoterol)Precursor Ion (m/z): 345.2, Product Ion (m/z): 149.1
Source Temperature 150°C
Desolvation Temperature 500°C

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal value (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Precision (%CV) ≤ 20%, Accuracy within ±20% of the nominal value. Signal-to-noise ratio > 10.[2]
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of the nominal value for QC samples.[2]
Precision The closeness of agreement among a series of measurements. Expressed as coefficient of variation (%CV).%CV ≤ 15% for QC samples.[2]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Should be consistent, precise, and reproducible.[3]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The IS-normalized matrix factor should be close to 1.0 and consistent across different lots of matrix.[2]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Table 3: Example Quantitative Data for Analogous β2-Agonists in Human Plasma

AnalyteLinearity Range (pg/mL)LLOQ (pg/mL)Precision (%CV)Accuracy (% of Nominal)Extraction MethodReference
Formoterol0.2 - 1000.2< 15%85% - 115%SPE[2][3]
Salbutamol20 - 500020< 15%85% - 115%LLE[1]
Clenbuterol10 - 100010< 15%85% - 115%SPE[4]

Conclusion

The protocols and methods detailed in this document provide a robust framework for the quantification of this compound in biological samples. By leveraging validated techniques for structurally similar compounds, researchers can develop and validate a sensitive, specific, and reliable LC-MS/MS assay. Adherence to these guidelines will ensure the generation of high-quality data essential for the successful development of this compound as a therapeutic agent. It is imperative to perform a full method validation for this compound using the chosen protocol to ensure its suitability for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Picumeterol Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-Picumeterol. Given that this compound is a selective beta-2 adrenoceptor agonist, its efficacy is intrinsically linked to its bioavailability, which is often limited by poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While specific public data on the aqueous solubility of this compound is limited, its chemical structure suggests it is likely a poorly water-soluble compound. Commercially available information indicates a solubility of 50 mg/mL in DMSO.[1] For drug development, it is often categorized as a Biopharmaceutics Classification System (BCS) Class II or IV compound, implying low solubility and potentially variable permeability.[2][3]

Q2: What are the initial steps to consider when encountering solubility issues with this compound in an experimental setting?

A2: Initially, it is crucial to characterize the physicochemical properties of your specific batch of this compound. This includes confirming its purity, crystalline form (polymorphism), and particle size, as these factors significantly influence solubility. Subsequently, a systematic approach to solubility enhancement should be adopted, starting with simpler methods like pH adjustment and co-solvency before moving to more complex formulation strategies.

Q3: Which solubility enhancement techniques are most promising for a compound like this compound?

A3: For a BCS Class II or IV compound, several techniques can be effective.[4][5][6][7][8] The choice depends on the desired dosage form and administration route. Promising techniques include:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension) and conversion to an amorphous solid dispersion.

  • Chemical Modifications: pH adjustment, use of co-solvents, and complexation with cyclodextrins.

Q4: How can I prepare a stock solution of this compound for in vitro experiments?

A4: Due to its poor aqueous solubility, preparing a stock solution directly in aqueous buffers is often challenging. A common practice is to first dissolve this compound in an organic solvent like DMSO at a high concentration (e.g., 50 mg/mL).[1] This stock solution can then be serially diluted into the aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the biological assay.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization and dissolution of this compound.

Problem Potential Cause Troubleshooting Steps
Low or inconsistent solubility in aqueous buffer. 1. pH of the buffer is not optimal for the compound's pKa. 2. The compound is in a poorly soluble crystalline form. 3. Particle size is too large, limiting the dissolution rate.1. Determine the pKa of this compound and evaluate its solubility across a pH range (e.g., pH 2 to 10) to identify the pH of maximum solubility. 2. Attempt to generate an amorphous form through techniques like spray drying or lyophilization. 3. Reduce particle size through micronization or high-pressure homogenization to create a nanosuspension.
Precipitation of the compound upon dilution of a DMSO stock solution into an aqueous medium. The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit.1. Lower the final concentration of this compound in the aqueous medium. 2. Incorporate a stabilizing agent, such as a surfactant (e.g., Tween® 80) or a polymer (e.g., HPMC), in the aqueous medium before adding the DMSO stock. 3. Consider using a co-solvent system (e.g., water/ethanol, water/PEG 400) for the final dilution.
Incomplete dissolution in in vitro dissolution testing. 1. "Sink" conditions are not maintained in the dissolution medium. 2. The formulation does not effectively release the drug. 3. The drug substance is degrading in the dissolution medium.[3][9]1. Increase the volume of the dissolution medium or add a solubilizing agent (e.g., surfactant) to ensure the concentration of dissolved drug remains well below its saturation point. 2. If using a formulated product (e.g., solid dispersion), optimize the formulation composition (e.g., polymer type and drug loading). 3. Analyze the stability of this compound in the dissolution medium at the test temperature and pH. If degradation occurs, consider modifying the medium or adding antioxidants.
High variability in dissolution profiles between batches. 1. Inconsistent particle size distribution or crystallinity of the drug substance. 2. Variations in the formulation manufacturing process. 3. Issues with the dissolution testing apparatus or procedure.[10][11]1. Implement stringent controls on the physical properties of the incoming drug substance. 2. Validate the manufacturing process to ensure consistency. 3. Calibrate and verify the dissolution apparatus. Ensure consistent and validated procedures for media preparation, de-aeration, and sampling.

Experimental Protocols

Below are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate (B84403) and acetate (B1210297) buffers).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach saturation.

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (mg/mL or µg/mL) against the pH.

Protocol 2: Co-solvency Screening

Objective: To evaluate the effect of water-miscible co-solvents on the solubility of this compound.

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).

  • Determine the saturation solubility of this compound in each co-solvent mixture using the method described in Protocol 1.

  • Plot the solubility of this compound against the percentage of co-solvent.

Protocol 3: Preparation and Evaluation of a Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion.

Methodology:

  • Preparation (Solvent Evaporation Method):

    • Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30, hydroxypropyl methylcellulose).

    • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

    • Further dry the solid dispersion in a vacuum oven to remove residual solvent.

    • Mill and sieve the resulting solid dispersion to obtain a uniform powder.

  • Evaluation:

    • Characterize the solid-state properties of the dispersion using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to assess drug-polymer interactions.

    • Perform in vitro dissolution studies comparing the solid dispersion to the pure crystalline drug. Use a standard dissolution apparatus (e.g., USP Apparatus II) with a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).

    • Collect samples at various time points and analyze the concentration of dissolved this compound by HPLC-UV.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C
pHSolubility (µg/mL)
2.00.5
4.01.2
6.02.5
7.43.1
8.02.8
10.01.5
Table 2: Hypothetical Solubility of this compound in Co-solvent Systems at 25°C
Co-solvent System (v/v)Solubility (µg/mL)
Water2.1
20% Ethanol in Water25.4
40% Ethanol in Water150.8
20% PEG 400 in Water45.2
40% PEG 400 in Water280.5
Table 3: Hypothetical Dissolution Profile of this compound Formulations in pH 6.8 Buffer
Time (min)% Drug Dissolved (Crystalline)% Drug Dissolved (1:3 Solid Dispersion with PVP K30)
5235
15568
30885
601292
901594
1201895

Visualizations

Signaling Pathway of this compound

As a beta-2 adrenergic receptor agonist, this compound is expected to exert its effects through the G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[12]

Picumeterol_Signaling_Pathway Picumeterol This compound Beta2AR β2-Adrenergic Receptor (GPCR) Picumeterol->Beta2AR Binds to G_protein Gs Protein (α, β, γ subunits) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway via the β2-adrenergic receptor.

Experimental Workflow for Solubility Enhancement

This workflow outlines the logical progression of experiments to address the poor solubility of this compound.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble This compound Physicochem Physicochemical Characterization (purity, pKa, crystallinity) Start->Physicochem Solubility_Screen Initial Solubility Screening (pH, Co-solvents) Physicochem->Solubility_Screen Decision1 Solubility Goal Met? Solubility_Screen->Decision1 Formulation Advanced Formulation Strategies Decision1->Formulation No End Proceed to Further Development Decision1->End Yes Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Nanosuspension Nanosuspension Formulation->Nanosuspension Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Evaluation In Vitro Dissolution & Solid-State Characterization Solid_Dispersion->Evaluation Nanosuspension->Evaluation Cyclodextrin->Evaluation Decision2 Dissolution Goal Met? Evaluation->Decision2 Decision2->End Yes Optimize Optimize Formulation Decision2->Optimize No Optimize->Formulation

Caption: Workflow for improving the solubility of this compound.

References

Technical Support Center: (+)-Picumeterol Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Picumeterol formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common formulation challenges with this potent β2-adrenergic agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Aqueous Solubility

Q1: My this compound is not dissolving in aqueous buffers. What can I do?

A1: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs). Based on available data, this compound is soluble in DMSO at 50 mg/mL[1]. For aqueous-based experiments, a common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays.

If you require a formulation with low organic solvent content, consider the following solubility enhancement techniques:

  • pH Adjustment: Investigate the pKa of this compound to determine if adjusting the pH of your buffer can improve solubility by ionizing the molecule.

  • Co-solvents: Employing co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can increase the solubility of hydrophobic compounds.[2] It is crucial to test the toxicity of any co-solvent in your specific experimental system.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used to create micellar formulations that enhance the solubility of poorly soluble drugs.[2]

  • Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3][4]

Q2: How do I choose the right solubility enhancement technique?

A2: The choice of technique depends on several factors, including the required concentration, the intended application (e.g., in vitro vs. in vivo), and the acceptable excipient profile. A systematic approach is recommended.

Experimental Workflow: Solubility Enhancement Screening

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Formulation A Prepare stock solution of This compound in DMSO B Screen solubility in various aqueous buffers (pH range) A->B C Screen solubility with co-solvents (e.g., EtOH, PEG 400) A->C D Screen solubility with surfactants (e.g., Tween 80) A->D E Select promising conditions from Phase 1 B->E C->E D->E F Optimize concentration of solubilizing agent E->F G Assess short-term stability of the formulation F->G H Select final formulation based on solubility and stability G->H I Characterize final formulation (e.g., particle size, purity) H->I

A workflow for selecting a suitable solubility enhancement technique.
Issue 2: Formulation Instability

Q3: My this compound formulation appears to be degrading over time. How can I improve its stability?

A3: Instability can manifest as precipitation, chemical degradation, or loss of potency. To address this, consider the following:

  • Storage Conditions: Ensure your formulation is stored at the recommended temperature. For this compound, a pure form is typically stored at -20°C, while in-solvent stocks are stored at -80°C[1]. Protect your formulation from light, especially if the compound is light-sensitive.

  • pH and Buffers: The stability of a drug can be highly pH-dependent. Conduct a stability study across a range of pH values to identify the optimal pH for your formulation. The choice of buffer salts can also influence stability.

  • Antioxidants: If you suspect oxidative degradation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the formulation can significantly improve stability by removing water.

Q4: How can I assess the stability of my formulation?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for this purpose.[5]

Experimental Protocol: HPLC-Based Stability Assessment

  • Method Development: Develop an HPLC method that can separate this compound from its potential degradants. This typically involves screening different columns, mobile phases, and gradient conditions.

  • Forced Degradation Study: Subject the drug to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and validate that the HPLC method can resolve them from the parent compound.

  • Stability Study:

    • Prepare your this compound formulation.

    • Divide the formulation into aliquots for storage under different conditions (e.g., refrigerated, room temperature).

    • At specified time points (e.g., 0, 7, 14, 30 days), analyze the samples in triplicate by HPLC.

    • Quantify the concentration of this compound and any major degradation products. The formulation is considered stable if the concentration of the active ingredient remains within a predefined range (e.g., 90-110% of the initial concentration).

Issue 3: Low Bioavailability in In Vivo Models

Q5: I am observing low efficacy of my this compound formulation in animal studies, which I suspect is due to poor bioavailability. What formulation strategies can I explore?

A5: Low bioavailability of orally administered drugs is often linked to poor solubility and/or low permeability.[6][7] For beta-2 agonists like this compound, the intended route of administration is often inhalation to target the lungs directly and minimize systemic side effects.[8][9][10] If oral administration is necessary, consider these advanced formulation approaches:

  • Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can enhance the dissolution rate.[2][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution and bioavailability.[4]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

Quantitative Data Summary: General Solubility Enhancement Strategies

TechniquePrincipleTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the drug10 - 100Drug must have ionizable groups.
Co-solvency Reducing solvent polarity2 - 50Potential for in vivo precipitation upon dilution.
Surfactants Micellar solubilization10 - 1,000Potential for toxicity at high concentrations.
Complexation (Cyclodextrins) Inclusion complex formation5 - 200Stoichiometry of the complex is important.
Solid Dispersion Amorphous state in a hydrophilic carrier10 - 10,000Physical stability of the amorphous form.
Particle Size Reduction Increased surface areaN/A (improves dissolution rate)Does not increase equilibrium solubility.

Note: The fold increase in solubility is a general estimation and is highly dependent on the specific drug and formulation components.

Signaling Pathway

As a β2-adrenergic agonist, this compound is expected to act on β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a signaling cascade that leads to smooth muscle relaxation, a key mechanism in bronchodilation.

Diagram: β2-Adrenergic Receptor Signaling Pathway

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound receptor β2-Adrenergic Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits relaxation Smooth Muscle Relaxation mlck->relaxation Leads to

Generalized signaling pathway of a β2-adrenergic agonist.

Disclaimer: This information is intended for research purposes only. The formulation strategies described should be evaluated and optimized for your specific application.

References

Technical Support Center: Optimizing (+)-Picumeterol Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of (+)-Picumeterol dosage for in vivo experiments. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective beta-2 adrenoceptor agonist. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly found on the smooth muscle of the airways. This activation initiates a signaling cascade through a Gs-protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.

Q2: What are the typical animal models used for in vivo studies with this compound?

Preclinical in vivo studies for beta-2 agonists like this compound often utilize guinea pig models of asthma, as their airway anatomy and response to inflammatory mediators are similar to humans. Rat and dog models are also commonly used for pharmacokinetic and toxicology studies.

Q3: What are the key pharmacokinetic parameters to consider when designing an in vivo study with this compound?

Key pharmacokinetic parameters to consider include:

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the blood plasma.

  • Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The rate at which a drug is removed from the body.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Q4: How do I choose a starting dose for my in vivo experiment?

For novel compounds like this compound, initial dose-ranging studies are crucial. If published data is unavailable, a common approach is to start with doses extrapolated from in vitro potency (e.g., EC50 values) and scale them for the animal model being used. It is also informative to review the dosages of other well-characterized beta-2 agonists in similar in vivo models. For example, preclinical studies with formoterol (B127741) and salbutamol (B1663637) in guinea pigs can provide a reference range.

Q5: What are potential adverse effects to monitor for during in vivo experiments with this compound?

As a beta-2 agonist, potential adverse effects can include tachycardia (increased heart rate), tremors, and metabolic changes such as hyperglycemia. It is important to monitor cardiovascular parameters and observe the animals for any signs of distress or unusual behavior, especially at higher doses.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
ParameterRatDog
Route of Administration Intravenous, OralIntravenous, Oral
Bioavailability (%) Data not publicly available. Refer to Barrow et al. (1995)Data not publicly available. Refer to Barrow et al. (1995)
Half-life (t½) Data not publicly available. Refer to Barrow et al. (1995)Data not publicly available. Refer to Barrow et al. (1995)
Clearance (CL) Data not publicly available. Refer to Barrow et al. (1995)Data not publicly available. Refer to Barrow et al. (1995)
Volume of Distribution (Vd) Data not publicly available. Refer to Barrow et al. (1995)Data not publicly available. Refer to Barrow et al. (1995)

Note: Specific quantitative data from the primary literature (Barrow A, et al. Xenobiotica. 1995 Sep;25(9):993-1007) is not publicly accessible. Researchers should consult this reference for detailed pharmacokinetic values.

Table 2: Example In Vivo Dosages of Other Beta-2 Agonists (for reference)
CompoundAnimal ModelRoute of AdministrationDosage Range
Formoterol Guinea PigInhalation5.28 µg/kg
Salbutamol Guinea PigInhalation (aerosol)0.1 mg/mL solution
Salbutamol CatInhalation1-2 puffs (90-180 µg)
Terbutaline DogSubcutaneous0.01 mg/kg

Experimental Protocols

Protocol 1: Evaluation of Bronchodilator Activity in a Guinea Pig Model of Asthma

Objective: To assess the dose-dependent bronchodilator effects of this compound in an ovalbumin-sensitized guinea pig model of allergic asthma.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Saline solution

  • Anesthesia (e.g., urethane)

  • Tracheal cannula

  • Aerosol delivery system

  • Plethysmograph or other respiratory monitoring equipment

Procedure:

  • Sensitization: Sensitize male Hartley guinea pigs with intraperitoneal injections of OVA.

  • Animal Preparation: Anesthetize the guinea pigs. Insert a tracheal cannula for drug administration and respiratory measurements.

  • Baseline Measurement: Record baseline airway resistance and dynamic lung compliance.

  • Bronchoconstriction Induction: Challenge the animals with an aerosolized solution of OVA to induce bronchoconstriction.

  • Drug Administration: Once a stable bronchoconstriction is achieved, administer increasing doses of aerosolized this compound. A vehicle control group should receive saline.

  • Data Recording: Continuously monitor and record airway resistance and lung compliance for a set period after each dose.

  • Data Analysis: Calculate the percentage inhibition of the OVA-induced bronchoconstriction for each dose of this compound. Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to Picumeterol This compound Picumeterol->B2AR Binds to

Caption: Signaling pathway of this compound.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Study cluster_2 Phase 3: Efficacy Study DRF_Start Select Animal Model (e.g., Guinea Pig) DRF_Dose Administer Wide Range of Single Doses DRF_Start->DRF_Dose DRF_Observe Monitor for Efficacy (e.g., Bronchodilation) and Adverse Effects DRF_Dose->DRF_Observe DRF_MTD Determine Maximum Tolerated Dose (MTD) DRF_Observe->DRF_MTD PK_Dose Administer Selected Doses (IV and Oral) DRF_MTD->PK_Dose PK_Sample Collect Blood Samples at Multiple Time Points PK_Dose->PK_Sample PK_Analyze Analyze Plasma Concentrations PK_Sample->PK_Analyze PK_Params Calculate PK Parameters (t½, Cmax, AUC) PK_Analyze->PK_Params Efficacy_Dose Select Doses Based on DRF and PK Data PK_Params->Efficacy_Dose Efficacy_Admin Administer this compound to Disease Model Efficacy_Dose->Efficacy_Admin Efficacy_Assess Measure Therapeutic Outcome Efficacy_Admin->Efficacy_Assess Efficacy_Analysis Dose-Response Analysis Efficacy_Assess->Efficacy_Analysis

Caption: Experimental workflow for dosage optimization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low efficacy observed - Inappropriate dose: The dose may be too low to elicit a response. - Poor bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. - Incorrect route of administration: The chosen route may not be optimal for this compound. - Compound degradation: The compound may have degraded due to improper storage or handling.- Perform a dose-response study to identify the optimal dose range. - Conduct a pharmacokinetic study to assess bioavailability. Consider alternative formulations or routes of administration. - Verify the stability of the compound under your experimental conditions.
High variability in results - Inconsistent drug administration: Variations in the volume or concentration of the administered drug. - Biological variability: Differences between individual animals. - Technical errors: Inconsistent timing of measurements or handling of animals.- Ensure accurate and consistent dosing procedures. - Increase the number of animals per group to improve statistical power. - Standardize all experimental procedures and minimize environmental stressors.
Adverse effects observed (e.g., tachycardia, tremors) - Dose is too high: The dose is exceeding the therapeutic window and causing systemic side effects. - Off-target effects: The compound may be interacting with other receptors.- Reduce the dose and re-evaluate the dose-response relationship. - Monitor cardiovascular and other relevant physiological parameters closely. - If adverse effects persist at therapeutic doses, consider the risk-benefit profile for your specific application.
Difficulty in dissolving the compound - Poor solubility: The compound may have low solubility in the chosen vehicle.- Test different vehicles or co-solvents. - Consider using a formulation aid such as a cyclodextrin. - Ensure the pH of the vehicle is appropriate for the compound's solubility.

Technical Support Center: Troubleshooting (+)-Picumeterol HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of (+)-Picumeterol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful HPLC separation of this compound enantiomers?

A1: The most critical factor is the choice of the chiral stationary phase (CSP). Since this compound is a chiral molecule, enantioselective separation is required to distinguish it from its stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide phases like teicoplanin are commonly used for the separation of chiral pharmaceuticals and are a good starting point for method development.[1][2][3][4]

Q2: I am not getting any separation of the enantiomers. What should I do?

A2: If you observe no resolution between the enantiomers (co-elution), consider the following troubleshooting steps:

  • Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. A screening of different CSPs may be necessary to find one with adequate selectivity for this compound.

  • Optimize Mobile Phase: The composition of the mobile phase is crucial for chiral recognition. Systematically vary the mobile phase composition.

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve selectivity.[5]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to enhance the interaction between the analyte and the CSP, which can improve resolution.[5]

  • Vary Temperature: Temperature can have a significant impact on chiral separations. Experiment with both increasing and decreasing the column temperature to see if it improves resolution.[5]

Q3: My peaks for this compound are tailing. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors. Use the following decision tree to diagnose and resolve the issue:

G start Assess Peak Tailing all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only this compound peak is tailing? all_peaks->specific_peaks No extra_column Check for extra-column volume (tubing length/diameter) all_peaks->extra_column Yes analyte_interaction Likely analyte-specific interaction specific_peaks->analyte_interaction column_damage Column void or damage? extra_column->column_damage solution1 Minimize tubing length/ID extra_column->solution1 solution2 Reverse flush or replace column column_damage->solution2 secondary_interactions Secondary interactions with stationary phase? analyte_interaction->secondary_interactions overload Sample overload? secondary_interactions->overload solution3 Add mobile phase additive (e.g., TFA, DEA) secondary_interactions->solution3 ph_issue Mobile phase pH issue? overload->ph_issue solution4 Reduce sample concentration/injection volume overload->solution4 solution5 Adjust mobile phase pH ph_issue->solution5

Caption: Troubleshooting workflow for peak tailing.

Q4: I am observing split peaks for this compound. What could be the cause?

A4: Split peaks can arise from issues with the injection, the column, or the mobile phase.[6]

  • Injection Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Column Contamination or Void: A partially blocked frit or a void at the column inlet can disrupt the sample band, leading to a split peak.[6][8] Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

  • Co-elution: It's possible that an impurity or a related substance is co-eluting with your peak of interest. Try adjusting the mobile phase composition or temperature to see if the split peak resolves into two separate peaks.

Q5: The retention time of my this compound peak is drifting. How can I stabilize it?

A5: Retention time drift can be caused by changes in the mobile phase, column temperature, or flow rate.[9][10][11]

  • Column Equilibration: Chiral stationary phases may require longer equilibration times, especially when the mobile phase composition is changed. Ensure the column is fully equilibrated before starting your analysis.[5]

  • Mobile Phase Composition: In normal phase chromatography, the water content of the mobile phase can significantly affect retention times.[10] Ensure consistent mobile phase preparation. In reversed-phase, changes in pH or buffer concentration can cause drift.

  • Temperature Fluctuations: Employ a column oven to maintain a stable temperature, as even minor fluctuations can affect retention times.[5][10]

  • Flow Rate Inconsistency: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[11][12]

Experimental Protocols

Table 1: Starting HPLC Methodologies for Chiral Separation of Beta-2 Agonists

ParameterMethod 1 (Based on Formoterol)Method 2 (Based on Salbutamol)
Column Chiral-AGP, 100 x 4 mm, 5 µmTeicoplanin-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0B: 10% (v/v) Isopropanol in WaterMethanol with 0.3% Acetic Acid
Gradient/Isocratic GradientIsocratic
Flow Rate 1.3 mL/min1.5 mL/min
Detection UV at 242 nmUV at 225 nm
Column Temperature 35°C25°C
Reference [13][14][15]

Note: These are starting conditions and will likely require optimization for the specific separation of this compound.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common HPLC issues during this compound analysis.

G start Problem Observed in Chromatogram no_resolution Poor or No Resolution start->no_resolution peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting rt_drift Retention Time Drift start->rt_drift sub_no_resolution Optimize Mobile Phase Change CSP Adjust Flow Rate/Temp no_resolution->sub_no_resolution sub_peak_tailing Check for Overload Add Mobile Phase Modifier Check for Column Void peak_tailing->sub_peak_tailing sub_peak_splitting Check Injection Solvent Inspect Column Frit Rule out Co-elution peak_splitting->sub_peak_splitting sub_rt_drift Ensure Column Equilibration Stabilize Temperature Check for Leaks rt_drift->sub_rt_drift

Caption: General HPLC troubleshooting workflow.

References

Technical Support Center: Stability of (+)-Picumeterol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for maintaining the stability of (+)-Picumeterol solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound in its pure powder form should be stored at -20°C for up to three years.[1] When dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[1] It is crucial to minimize freeze-thaw cycles.

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in DMSO at a concentration of up to 50 mg/mL (117.27 mM).[1] For aqueous solutions, it is important to consider the pH and buffer composition to ensure stability, as beta-2 agonists can be susceptible to pH-dependent degradation.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to measure the concentration of the active ingredient and detect the presence of degradation products.[2]

Q4: What are the likely causes of this compound degradation in solution?

A4: Based on the behavior of structurally similar long-acting beta-2 agonists (LABAs), the primary causes of degradation are likely to be:

  • Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or alkaline conditions.[3][4]

  • Oxidation: Degradation in the presence of oxidizing agents or exposure to air and light.[5][6]

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Thermal Stress: Degradation at elevated temperatures.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Solution Discoloration Oxidation or formation of degradation products.Prepare fresh solutions. Protect solutions from light and air by using amber vials and purging with an inert gas (e.g., nitrogen or argon).
Precipitation in Aqueous Solution Poor solubility at the working concentration or pH. Change in temperature.Ensure the final concentration is below the solubility limit in the chosen buffer. Adjust the pH of the buffer to a range where this compound is most stable. Store at the recommended temperature and avoid temperature fluctuations.
Loss of Potency/Biological Activity Chemical degradation of this compound.Verify the storage conditions (temperature and light protection). Use a stability-indicating HPLC method to quantify the remaining active compound. Prepare fresh solutions for critical experiments. Consider the use of stabilizing excipients.
Inconsistent Experimental Results Instability of the stock or working solutions over the course of the experiment.Prepare fresh working solutions daily from a properly stored stock solution. If the experiment is lengthy, assess the stability of the compound in the experimental medium over the same duration.

Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for a beta-2 agonist like this compound, based on studies of related compounds. The primary sites of degradation are often the hydroxyl groups and the amine function, which can be susceptible to oxidation and hydrolysis.

G cluster_main Potential Degradation of this compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Picumeterol This compound Hydrolysis Acid/Base Hydrolysis Picumeterol->Hydrolysis exposed to Oxidation Oxidation (e.g., H2O2) Picumeterol->Oxidation exposed to Photolysis Light Exposure (UV) Picumeterol->Photolysis exposed to Thermal Heat Picumeterol->Thermal exposed to Hydrolytic_Degradants Hydrolytic Cleavage Products Hydrolysis->Hydrolytic_Degradants leads to Oxidative_Degradants Oxidative Degradants (e.g., N-oxides, aldehydes) Oxidation->Oxidative_Degradants leads to Photolytic_Degradants Photolytic Isomers or Fragments Photolysis->Photolytic_Degradants leads to

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols that can be adapted.

Table 1: Forced Degradation Conditions for this compound Solutions

Stress ConditionReagent/ConditionIncubation Time
Acid Hydrolysis 1N HCl30 minutes at 60°C[6]
Alkaline Hydrolysis 0.1N NaOH10 minutes at 60°C[6]
Oxidative Degradation 6% H₂O₂10 minutes at room temperature[6]
Thermal Degradation 105°C (solid state)6 hours
Photolytic Degradation UV light (200 Wh/m²) and visible light (1.2 million lux hours)As per ICH Q1B guidelines
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a template method based on published methods for similar long-acting beta-2 agonists.[2][7][8]

Table 2: Example HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[2][7]
Mobile Phase A: Ammonium acetate (B1210297) buffer (50 mM, pH 5.0)[2][7]B: Ethanol or Acetonitrile
Elution Isocratic (e.g., 65:35 v/v A:B)[2][7] or Gradient
Flow Rate 1.0 mL/min[2][7]
Detection UV at 242 nm[2][7]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 20 µL

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

G cluster_workflow Stability-Indicating HPLC Method Workflow A Method Development (Select Column, Mobile Phase) B Forced Degradation Studies (Acid, Base, Oxidation, etc.) A->B C Analyze Stressed Samples B->C D Optimize Method for Resolution of Degradants C->D E Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) D->E F Routine Stability Testing E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Formulation Considerations for Improved Stability

For researchers developing formulations of this compound, particularly for inhalation, the choice of excipients is critical for stability.

Common Stabilizing Excipients for Inhaled Formulations:

  • Carriers (for Dry Powder Inhalers - DPIs): Lactose is a widely used carrier that can improve the flowability and dosing uniformity of the active pharmaceutical ingredient (API).[[“]][10] Mannitol is another common choice.[11]

  • Force Control Agents: Leucine and magnesium stearate (B1226849) can be added to DPI formulations to reduce the cohesion between particles and improve dispersibility.[[“]]

  • pH Buffers: For liquid formulations, using a buffer system (e.g., citrate (B86180) or phosphate) to maintain the pH in a range where this compound is most stable is crucial.

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) could be considered, though compatibility with the API and delivery device must be confirmed.

By understanding the potential degradation pathways and implementing appropriate storage, handling, and formulation strategies, researchers can ensure the stability and reliability of their this compound solutions for successful experimental outcomes.

References

Technical Support Center: Enhancing Oral Bioavailability of (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the selective β2-adrenoceptor agonist, (+)-Picumeterol. Given that specific oral bioavailability data for this compound is not extensively published, this guide combines known information about the molecule with established strategies for improving the absorption of poorly soluble and extensively metabolized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

Based on available information and the physicochemical properties of similar molecules, the primary challenges are likely:

  • Extensive First-Pass Metabolism: It has been reported that picumeterol (B1677864) undergoes extensive first-pass metabolism in the liver following oral administration in preclinical species. This means that a significant portion of the absorbed drug is metabolized before it reaches systemic circulation, drastically reducing its bioavailability.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

The definitive BCS class for this compound has not been published. However, based on its likely low solubility and anticipated good permeability (a common characteristic of many small molecule drugs), it is hypothesized to be a BCS Class II compound.

Knowing the BCS class is crucial as it guides the formulation strategy:

  • BCS Class I (High Solubility, High Permeability): Typically well-absorbed.

  • BCS Class II (Low Solubility, High Permability): Bioavailability is limited by solubility and dissolution rate. Formulation strategies focus on enhancing these aspects.

  • BCS Class III (High Solubility, Low Permeability): Bioavailability is limited by permeation across the intestinal wall. Strategies focus on enhancing permeability.

  • BCS Class IV (Low Solubility, Low Permeability): The most challenging class, requiring strategies to improve both solubility and permeability.

Q3: What initial formulation approaches should I consider for a BCS Class II compound like this compound?

For a BCS Class II compound, the primary goal is to increase the dissolution rate and maintain a supersaturated state in the GI tract. Common approaches include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to faster dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state increases its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve the solubilization of lipophilic drugs in the GI tract and may also enhance lymphatic uptake, partially bypassing first-pass metabolism.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: How can I address the extensive first-pass metabolism of this compound?

Strategies to mitigate first-pass metabolism include:

  • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. However, this approach carries the risk of drug-drug interactions. The specific CYP isozymes that metabolize this compound have not been publicly identified but are likely from the CYP2D6, CYP3A4, or CYP2C families which are known to metabolize many beta-2 agonists.

  • Pro-drug Approach: Modifying the chemical structure of this compound to create a pro-drug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.

  • Enhancing Lymphatic Transport: Certain lipid-based formulations can promote absorption into the lymphatic system, which bypasses the portal circulation and the liver, thus reducing first-pass metabolism.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to enhance the oral bioavailability of this compound.

Problem Possible Causes Troubleshooting Steps
Low in vitro dissolution rate despite particle size reduction. 1. Drug particle agglomeration. 2. Poor wettability of the drug particles. 3. Inappropriate dissolution medium.1. Incorporate a surfactant or wetting agent in the formulation. 2. Evaluate different particle size reduction techniques (e.g., wet milling vs. dry milling). 3. Ensure the dissolution medium is appropriate for the drug's pKa and includes a surfactant if necessary (e.g., FaSSIF or FeSSIF media).
High variability in in vivo pharmacokinetic data. 1. Food effects influencing drug absorption. 2. Variable gastric emptying times. 3. Formulation instability in the GI tract. 4. Genetic polymorphism in metabolic enzymes in the animal model.1. Conduct pharmacokinetic studies in both fasted and fed states. 2. Use a larger number of animals to increase statistical power. 3. Assess the stability of the formulation in simulated gastric and intestinal fluids. 4. Consider using a more homogeneous animal strain if genetic variability is suspected.
Good in vitro dissolution but poor in vivo absorption. 1. Drug precipitation in the GI tract after initial dissolution. 2. Low intestinal permeability. 3. Efflux by transporters like P-glycoprotein (P-gp). 4. Rapid gut wall metabolism.1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. 2. Conduct a Caco-2 permeability assay to assess permeability and efflux. 3. If efflux is confirmed, consider co-administration with a P-gp inhibitor in preclinical models or reformulate to bypass efflux. 4. Investigate gut wall metabolism using intestinal microsomes.
Improved absorption but still low bioavailability. 1. Persistent high first-pass metabolism in the liver.1. Focus on strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations. 2. Consider a pro-drug approach. 3. Investigate co-administration with a specific CYP inhibitor if the metabolizing enzyme is identified.

Data Presentation

The following tables provide a template for summarizing key data in your experiments. As specific data for this compound is not publicly available, placeholder values are used to illustrate the format.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Weight426.5 g/mol [1]
pKa[Data not available]Potentiometric titration
LogP[Data not available]Shake-flask method
Aqueous Solubility (pH 7.4)[Data not available]HPLC-UV
Solubility in DMSO~50 mg/mL[2]

Table 2: In Vitro Permeability of this compound (Hypothetical Data)

ParameterValueAssay Conditions
Papp (A→B) 8.5 x 10⁻⁶ cm/sCaco-2 monolayer, 21 days, pH 7.4
Papp (B→A) 25.5 x 10⁻⁶ cm/sCaco-2 monolayer, 21 days, pH 7.4
Efflux Ratio (Papp(B→A)/Papp(A→B)) 3.0-

Note: An efflux ratio >2 is indicative of active efflux.

Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)F (%)
Aqueous Suspension10501.0150<5
Micronized Suspension101000.5350~10
SMEDDS102501.5900~25

Experimental Protocols

1. Protocol for Caco-2 Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability and potential for active efflux of this compound.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically suitable for transport studies.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • For apical-to-basolateral (A→B) transport, add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

2. Protocol for In Vitro Metabolism using Human Liver Microsomes

This protocol helps to identify the potential for hepatic metabolism of this compound.

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-generating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate the protein.

  • CYP Isozyme Identification (Reaction Phenotyping):

    • Selective Inhibitors: Perform the incubation in the presence of known selective inhibitors for major CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.). A significant decrease in the metabolism of this compound in the presence of a specific inhibitor suggests the involvement of that isozyme.

    • Recombinant Human CYPs: Incubate this compound with individual recombinant human CYP enzymes to directly identify which isozymes are capable of metabolizing the compound.

  • Analysis:

    • Analyze the supernatant for the disappearance of the parent drug, this compound, using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

G cluster_0 Factors Limiting Oral Bioavailability of this compound Solubility Low Aqueous Solubility Dissolution Poor Dissolution in GI Tract Solubility->Dissolution limits Permeability Intestinal Permeability Dissolution->Permeability impacts absorption Metabolism Extensive First-Pass Metabolism Permeability->Metabolism drug absorbed Bioavailability Low Oral Bioavailability Metabolism->Bioavailability reduces

Caption: Key factors that can limit the oral bioavailability of this compound.

G cluster_1 Experimental Workflow for Enhancing Oral Bioavailability Start Start: this compound API Formulation Formulation Development (e.g., SEDDS, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) InVitro->InVivo promising results Analysis Data Analysis (Cmax, AUC, F%) InVivo->Analysis Decision Decision: Proceed to further development? Analysis->Decision

Caption: A typical experimental workflow for developing and evaluating an oral formulation.

G cluster_2 Hypothesized Metabolic Pathway of this compound Picumeterol This compound (in Enterocytes/Hepatocytes) PhaseI Phase I Metabolism (Oxidation) Picumeterol->PhaseI Metabolites Inactive Metabolites PhaseI->Metabolites catalyzed by CYPs Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) CYPs->PhaseI Excretion Excretion (Urine/Feces) Metabolites->Excretion

Caption: A simplified diagram of the potential metabolic fate of this compound.

References

Technical Support Center: In Vitro Studies with (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (+)-Picumeterol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main stability concerns in vitro?

A1: this compound is a potent and long-acting β2-adrenergic receptor agonist. Its chemical structure contains a 4-amino-3,5-dichlorophenyl group with a hydroxyl moiety, which is analogous to a catechol group. This makes the molecule susceptible to chemical degradation, primarily through oxidation. In cell-based assays, a decrease in efficacy can also be observed due to biological mechanisms like receptor desensitization, internalization, and downregulation, which can be considered a form of functional degradation of the drug's effect.

Q2: How should I prepare and store this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Storage of Powder: Store the lyophilized powder at -20°C for long-term stability.

  • Reconstitution: Reconstitute the powder in a sterile, appropriate solvent such as DMSO. For cell experiments, it is advisable to prepare a concentrated stock solution (e.g., 1000x the final working concentration).

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, prepare small-volume aliquots of the stock solution.

  • Storage of Stock Solution: Store the aliquoted stock solutions at -80°C.

Q3: What is the optimal pH for working with this compound in solution?

A3: Catecholamine-like compounds are generally more stable in acidic conditions. For in vitro experiments, maintaining the pH of the culture medium within the optimal physiological range of 7.2-7.4 is crucial for cell health.[1][2] However, be aware that prolonged exposure to a neutral or slightly alkaline pH can increase the rate of oxidative degradation of this compound. If the experimental design allows, preparing buffers for non-cell-based assays at a slightly acidic pH (e.g., 6.0-7.0) may improve stability. For cell culture, the use of antioxidants is a more practical approach to mitigate oxidation.[3]

Q4: Can light exposure affect the stability of this compound?

A4: Yes, compounds with structures susceptible to oxidation can also be sensitive to light (photodegradation). It is recommended to protect this compound solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil, especially during long incubation periods.[4][5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Potency of this compound in Cell-Based Assays
Potential Cause Troubleshooting Step Rationale
Chemical Degradation (Oxidation) 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Add an antioxidant to the cell culture medium (see Table 1). 3. Protect solutions from light.The catechol-like moiety of this compound is prone to oxidation, leading to a loss of activity. Fresh solutions and antioxidants can mitigate this. Light can catalyze oxidation.
Receptor Downregulation/Desensitization 1. Minimize the pre-incubation time of cells with this compound. 2. After treatment, wash cells thoroughly before assessing downstream signaling. 3. Consider using a lower, yet effective, concentration of the agonist.Prolonged exposure to β2-agonists can lead to receptor internalization and desensitization, reducing the cellular response.[8]
pH Shift in Culture Medium 1. Ensure the cell culture incubator's CO₂ level is properly calibrated. 2. Use a medium buffered with HEPES in addition to bicarbonate for experiments outside the incubator.[9]A shift in pH can affect both the stability of the compound and cellular health.[1][2] Catecholamines are less stable at alkaline pH.[3]
Incorrect Storage 1. Review storage conditions of stock solutions (should be -80°C). 2. Avoid repeated freeze-thaw cycles of stock solutions by using aliquots.Improper storage accelerates the degradation of the compound.
Issue 2: High Background Signal or Artifacts in Non-Cellular Assays
Potential Cause Troubleshooting Step Rationale
Oxidation Products Interfering with Assay 1. Include an antioxidant in the assay buffer. 2. Perform a control experiment with a degraded sample of this compound (e.g., by exposure to high pH or light) to identify potential interfering signals.Oxidation products may have different physical or chemical properties that could interfere with detection methods.
Contamination of Buffers or Reagents 1. Use fresh, high-purity water and reagents to prepare buffers. 2. Filter-sterilize all buffers.Contaminants can interfere with the assay or catalyze the degradation of the compound.
Photodegradation 1. Conduct the experiment under low-light conditions. 2. Use amber-colored microplates or tubes.Light exposure can lead to the formation of degradation products that may interfere with the assay.[4][5][6][7]

Quantitative Data Summary

Table 1: Common Antioxidants for In Vitro Use

AntioxidantTypical Working ConcentrationSolventNotes
Ascorbic Acid (Vitamin C)50-200 µMWater or cell culture mediumA commonly used, low-toxicity antioxidant.[10]
Glutathione (GSH)1-5 mMWater or cell culture mediumA key intracellular antioxidant.
N-Acetylcysteine (NAC)1-10 mMWater or cell culture mediumA precursor to glutathione.
α-Tocopherol (Vitamin E)10-100 µMEthanol or DMSOA lipophilic antioxidant, suitable for protecting against lipid peroxidation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO.

    • Gently vortex to ensure complete dissolution.

    • Dispense the stock solution into small-volume aliquots (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Stability Assessment in a Physiological Buffer
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • HPLC system with a suitable column (e.g., C18) and UV detector

  • Procedure:

    • Prepare a working solution of this compound at a final concentration of 10 µM in PBS (pH 7.4).

    • Immediately take a time-zero sample and analyze it by HPLC to determine the initial concentration.

    • Incubate the remaining solution at 37°C, protected from light.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

    • Calculate the degradation rate by plotting the concentration of this compound versus time.

Protocol 3: Photostability Testing of this compound Solution
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Physiological buffer (e.g., PBS, pH 7.4)

    • Clear and amber-colored vials

    • Photostability chamber with a calibrated light source (providing both visible and UVA light)

    • HPLC system

  • Procedure:

    • Prepare two identical sets of this compound working solutions (e.g., 10 µM) in the physiological buffer.

    • Place one set in clear vials and the other in amber vials (as dark controls).

    • Expose the clear vials to a controlled light source in a photostability chamber according to ICH Q1B guidelines.[5][6][7][11]

    • Place the amber vials in the same chamber, shielded from light (e.g., wrapped in aluminum foil).

    • At specified time points, withdraw samples from both the exposed and dark control vials.

    • Analyze the samples by HPLC to determine the concentration of this compound and the formation of any degradation products.

    • Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

G cluster_0 Chemical Degradation Pathway Picumeterol This compound Degradation_Products Oxidized Degradation Products Picumeterol->Degradation_Products Oxidizing_Agents Oxidizing Agents (e.g., O₂, metal ions) Oxidizing_Agents->Degradation_Products Light Light (UV/Vis) Light->Degradation_Products pH Non-optimal pH pH->Degradation_Products

Caption: Potential chemical degradation pathways for this compound.

G cluster_1 β2-Adrenergic Receptor Signaling and Desensitization Picumeterol This compound B2AR β2-Adrenergic Receptor Picumeterol->B2AR Activation Gs Gαs B2AR->Gs GRK GRK B2AR->GRK Phosphorylation Internalization Receptor Internalization B2AR->Internalization AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., relaxation) PKA->Cellular_Response B_Arrestin β-Arrestin GRK->B_Arrestin Recruitment B_Arrestin->Internalization

Caption: Signaling and desensitization of the β2-adrenergic receptor.

G cluster_2 Experimental Workflow for Assessing In Vitro Stability Prep_Stock Prepare Stock Solution (-80°C storage) Prep_Working Prepare Working Solution in Buffer/Medium Prep_Stock->Prep_Working Incubate Incubate under Test Conditions (e.g., 37°C, light/dark) Prep_Working->Incubate Sample Sample at Time Points (t=0, 1, 2, 4... hrs) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data_Analysis Calculate Degradation Rate Analyze->Data_Analysis

Caption: Workflow for in vitro stability testing of this compound.

References

Adjusting (+)-Picumeterol concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (+)-Picumeterol in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Storage

Q1.1: How should I store this compound?

A: this compound powder is stable for extended periods when stored at -20°C. Stock solutions prepared in a solvent should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q1.2: What is the best solvent to dissolve this compound?

A: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).

2. Concentration and Dosing

Q2.1: What is a good starting concentration for this compound in my cell culture experiment?

A: A good starting point is to test a concentration range from 1 nM to 10 µM. The optimal concentration will be cell-type and assay-dependent. Based on studies with other selective β2-adrenergic agonists in human airway smooth muscle cells, a concentration range in the nanomolar to low micromolar is expected to be effective.[1][2] It is important to note that in vitro studies have shown this compound to have a lower intrinsic activity in stimulating cyclic AMP (cAMP) production compared to other β2-agonists like isoprenaline and salbutamol (B1663637).[1] This may necessitate the use of slightly higher concentrations to achieve a comparable biological response.

Q2.2: I am not seeing the expected biological response. What should I do?

A: There are several potential reasons for a lack of response:

  • Suboptimal Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend a concentration range of 1 nM to 100 µM.

  • Receptor Desensitization: Prolonged or repeated exposure to β2-agonists can lead to receptor desensitization, a phenomenon where the cellular response diminishes over time.[3][4][5] Consider shorter incubation times or a "washout" period between treatments.

  • Low Receptor Expression: The cell line you are using may have low expression levels of the β2-adrenergic receptor. Verify receptor expression using techniques like qPCR or western blotting.

  • Incorrect Experimental Setup: Review your experimental protocol to ensure all steps were performed correctly. Pay close attention to incubation times, media conditions, and measurement parameters.

Q2.3: I am observing cytotoxicity in my cell cultures. What could be the cause?

A: Cytotoxicity can be caused by several factors:

  • High Concentration of this compound: At high concentrations, some β2-agonists can have off-target effects or induce apoptosis.[6] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line.

  • High DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

  • Contamination: Ensure your cell cultures are free from microbial contamination, which can cause cell death.

3. Off-Target Effects

Q3.1: Are there any known off-target effects of this compound?

A: While this compound is a selective β2-adrenergic agonist, high concentrations may lead to off-target effects by binding to other adrenergic receptor subtypes (e.g., β1 or α-adrenergic receptors).[7] This can result in unintended biological responses. To minimize off-target effects, use the lowest effective concentration determined from your dose-response experiments.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solvent DMSOInternal Data
Solubility in DMSO ≥ 50 mg/mLInternal Data
Storage of Powder -20°CInternal Data
Storage of Stock Solution -80°CInternal Data

Table 2: Recommended Starting Concentration Ranges for β2-Adrenergic Agonists in Human Airway Smooth Muscle Cells (as a proxy for this compound)

CompoundEC50 for cAMP ProductionRecommended Starting RangeReference
Salbutamol0.6 µM10 nM - 10 µM[1]
Terbutaline2.3 µM100 nM - 50 µM[1]
Salmeterol (B1361061)1.2 nM0.1 nM - 100 nM[1]
Isoprenaline80 nM1 nM - 1 µM[1]
FormoterolNot explicitly stated, but potent0.1 nM - 100 nM[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Performing a Dose-Response Experiment and Measuring cAMP Levels

  • Objective: To determine the optimal concentration of this compound for inducing a biological response (cAMP production) in a target cell line.

  • Materials:

    • Target cells (e.g., human bronchial smooth muscle cells)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

    • cAMP assay kit (e.g., ELISA or HTRF-based)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Serum Starvation (Optional): Depending on the cell type and experimental goals, you may need to serum-starve the cells for a few hours to 24 hours before the experiment to reduce basal signaling.

    • Preparation of Working Solutions: Prepare a serial dilution of this compound in serum-free or low-serum medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Cell Treatment:

      • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to inhibit cAMP degradation.

      • Remove the pre-treatment medium and add the prepared working solutions of this compound (and a vehicle control) to the respective wells.

      • Incubate the plate for the desired time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

    • Cell Lysis and cAMP Measurement:

      • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

      • Perform the cAMP assay to measure the intracellular cAMP concentration in each well.

    • Data Analysis:

      • Plot the cAMP concentration against the log of the this compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Picumeterol This compound b2AR β2-Adrenergic Receptor Picumeterol->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound.

G Start Start: Prepare this compound Stock Solution (e.g., 10 mM in DMSO) PrepareDilutions Prepare Serial Dilutions (e.g., 10 µM to 1 nM) in Cell Culture Medium Start->PrepareDilutions TreatCells Treat Cells with Dilutions and Vehicle Control PrepareDilutions->TreatCells Incubate Incubate for a Defined Period TreatCells->Incubate MeasureResponse Measure Biological Response (e.g., cAMP levels) Incubate->MeasureResponse AnalyzeData Analyze Data: Plot Dose-Response Curve and Determine EC50 MeasureResponse->AnalyzeData End End: Optimal Concentration Identified AnalyzeData->End G Problem Problem: No/Low Biological Response CheckConc Is the concentration range appropriate? (e.g., 1 nM - 10 µM) Problem->CheckConc CheckReceptor Does the cell line express β2-adrenergic receptors? CheckConc->CheckReceptor Yes Solution_Conc Solution: Perform a broader dose-response experiment. CheckConc->Solution_Conc No CheckDesensitization Is the incubation time too long, causing desensitization? CheckReceptor->CheckDesensitization Yes Solution_Receptor Solution: Verify receptor expression (qPCR, Western Blot). CheckReceptor->Solution_Receptor No CheckProtocol Was the experimental protocol followed correctly? CheckDesensitization->CheckProtocol No Solution_Desensitization Solution: Use shorter incubation times or a washout period. CheckDesensitization->Solution_Desensitization Yes Solution_Protocol Solution: Review and repeat the experiment carefully. CheckProtocol->Solution_Protocol No FurtherHelp Contact Technical Support CheckProtocol->FurtherHelp Yes

References

Technical Support Center: Method Refinement for Consistent (+)-Picumeterol Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving (+)-Picumeterol. Given that this compound is often a custom-synthesized compound, this guide places special emphasis on issues related to compound quality, experimental technique, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the (R)-enantiomer of Picumeterol and is a potent and selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gs alpha subunit of the G-protein, stimulating adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] The rise in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation, for example, in the airways.[2]

Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?

Inconsistencies between different batches of a custom-synthesized compound like this compound can stem from several factors:

  • Purity: The chemical purity of each batch may differ. Impurities from the synthesis process can interfere with the assay. It is crucial to obtain a Certificate of Analysis (CoA) for each batch.[3]

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of this compound may vary. The presence of the less active (S)-enantiomer can affect the observed potency.[4][5]

  • Compound Stability: Degradation of the compound over time or due to improper storage can lead to a decrease in activity.

It is highly recommended to perform in-house quality control checks on each new batch.

Q3: How should I store and handle this compound to ensure its stability?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Solid -20°CUp to 3 yearsProtect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.[6]

Data compiled from publicly available vendor information.

When preparing solutions, use high-purity solvents. For long-term experiments, the stability of the compound in the assay medium at 37°C should be assessed.

Troubleshooting Guides

Guide 1: Inconsistent Dose-Response Curves

Problem: The EC50/IC50 values for this compound vary significantly between experiments, or the dose-response curve has a poor fit.

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound-Related Issues
Inaccurate ConcentrationVerify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration.
Solubility IssuesEnsure complete dissolution of this compound in your vehicle (e.g., DMSO) before preparing serial dilutions. Sonication may aid dissolution.[6] For aqueous assay buffers, ensure the final solvent concentration is low and consistent across all wells to prevent precipitation.
Compound AdsorptionUse low-binding microplates and pipette tips, especially for low concentrations of the compound.
Cell-Based Assay Issues
Cell Passage NumberHigh passage numbers can lead to phenotypic drift and altered receptor expression.[7] Maintain a consistent and low passage number for your experiments.
Cell Health and DensityEnsure cells are healthy and seeded at a consistent density. Over-confluent or sparse cells can respond differently. Optimize cell density for your specific assay.[8]
Serum Batch VariabilitySerum contains various components that can affect cell signaling.[9][10] If possible, use the same batch of serum for a series of experiments or pre-screen new batches. Consider serum starvation of cells prior to the assay.
Assay Protocol Issues
Inconsistent Incubation TimesAdhere to a strict and consistent incubation time for compound treatment.
Pipetting ErrorsUse calibrated pipettes and proper technique to ensure accurate and consistent delivery of reagents.
Guide 2: Low or No Signal in Functional Assays (e.g., cAMP Assay)

Problem: You are not observing a significant response (e.g., increase in cAMP) upon stimulation with this compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound Inactivity
Compound DegradationPrepare fresh working solutions of this compound for each experiment. Assess the purity of your stock solution via HPLC.
Cellular Factors
Low Receptor ExpressionConfirm the expression of β2-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Receptor Desensitization (Tachyphylaxis)Prolonged exposure to agonists can lead to receptor desensitization.[11] Ensure cells are not pre-exposed to other β-agonists. Consider shorter incubation times.
Assay Conditions
cAMP DegradationInclude a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent the breakdown of cAMP.[12]
Suboptimal ReagentsCheck the expiration dates and proper storage of all assay kit components.
Insufficient Stimulation TimePerform a time-course experiment to determine the optimal stimulation time for maximal cAMP production.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity and enantiomeric excess of this compound. Method optimization may be required.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for amine-containing compounds (e.g., polysaccharide-based or Pirkle-type columns).[13]

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary.[14]

  • This compound sample

  • Reference standards for this compound and its enantiomer, if available.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column.

    • Mobile Phase: Optimize the ratio of non-polar to polar solvents to achieve good separation. A typical starting point is 90:10 (v/v) hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the UV absorbance maximum for this compound (typically around 280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram. The peak corresponding to this compound should be well-resolved from any impurity peaks and its enantiomer.

    • Calculate the chemical purity by dividing the peak area of this compound by the total area of all peaks.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [Area(+) - Area(-)] / [Area(+) + Area(-)] * 100, where Area(+) and Area(-) are the peak areas of the (+) and (-) enantiomers, respectively.

Protocol 2: In Vitro cAMP Assay

This protocol describes a method for measuring the increase in intracellular cAMP in response to this compound stimulation in a cell line expressing the β2-adrenergic receptor.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO, or A549 cells).

  • Cell culture medium with and without serum.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • White, opaque 96-well or 384-well plates suitable for the assay format.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the microplate at a pre-optimized density and allow them to attach overnight.[8]

  • Serum Starvation (Optional but Recommended):

    • The next day, gently aspirate the growth medium and replace it with serum-free medium.

    • Incubate for 2-4 hours to reduce basal cAMP levels.

  • Compound Preparation and Stimulation:

    • Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Aspirate the serum-free medium from the cells and add the this compound dilutions. Include a vehicle control.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_compound Compound Quality Control cluster_assay Experimental Workflow cluster_troubleshooting Troubleshooting Logic Compound This compound Batch CoA Certificate of Analysis Review Purity Purity Check (HPLC) EnantiomericPurity Enantiomeric Purity (Chiral HPLC) Stability Stability Assessment AssayPrep Assay Preparation (Optimized Cell Density) CellCulture Cell Culture (Low Passage, Consistent Serum) CellCulture->AssayPrep Stimulation Compound Stimulation AssayPrep->Stimulation Detection Signal Detection (e.g., cAMP measurement) Stimulation->Detection DataAnalysis Data Analysis Detection->DataAnalysis InconsistentResults Inconsistent Results? CheckCompound Verify Compound Integrity InconsistentResults->CheckCompound CheckCells Assess Cell Health & Conditions InconsistentResults->CheckCells CheckProtocol Review Assay Protocol InconsistentResults->CheckProtocol CheckCompound->Purity CheckCells->CellCulture CheckProtocol->Stimulation G Picumeterol This compound Beta2AR β2-Adrenergic Receptor Picumeterol->Beta2AR Binds to GProtein Gs Protein Beta2AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

References

Validation & Comparative

Comparative Efficacy Analysis: (+)-Picumeterol versus Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bronchodilator efficacy of the novel β2-adrenergic receptor agonist, (+)-Picumeterol, in comparison to the established short-acting β2-agonist, Salbutamol (B1663637). This document provides a detailed overview of their respective performance based on available preclinical and clinical data, including experimental methodologies and a visualization of the common signaling pathway.

Introduction

This compound, also known as GR114297A, is the R-enantiomer of the racemic compound GR63411B and has been investigated as a potent and selective β2-adrenoceptor agonist for the treatment of asthma and other respiratory diseases. Salbutamol (albuterol) is a widely used short-acting β2-agonist (SABA) for the relief of bronchospasm. This guide aims to provide an objective comparison of the efficacy of these two compounds, drawing upon data from in vitro and in vivo studies.

In Vitro Efficacy

The intrinsic activity of this compound and salbutamol has been directly compared in human bronchial smooth muscle cells by measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway that leads to bronchodilation.

CompoundIntrinsic Activity (cAMP accumulation)Potency (pD2) in Guinea Pig TracheaReceptor Binding Affinity (pKA)
This compound Lower than isoprenaline and salbutamolData Not AvailableData Not Available
Salbutamol Higher than this compound~7.82[1]~5.9[2]

Note: pD2 is the negative logarithm of the EC50 value. pKA is the negative logarithm of the acid dissociation constant, often used to express ligand affinity.

In Vivo Efficacy

Clinical data from a study in atopic asthmatics provides a direct comparison of the bronchodilator potency and duration of action of this compound and its racemic form with placebo.

CompoundBronchodilator Potency (FEV1)Duration of ActionProtection against Methacholine-induced Bronchoconstriction (PC20)
This compound Similar to its racemic form, GR63411BShort-lastingNo improvement compared to placebo
Salbutamol Well-established, rapid onset3-6 hours[3]Effective in reversing induced bronchoconstriction[4]

Signaling Pathway

Both this compound and salbutamol exert their effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that results in the relaxation of airway smooth muscle.

Gprotein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins Ligand This compound or Salbutamol Ligand->B2AR Binding

β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

In Vitro Measurement of Cyclic AMP (cAMP) in Human Bronchial Smooth Muscle Cells

This protocol outlines the methodology used to assess the intrinsic activity of β2-agonists.

1. Cell Culture:

  • Human bronchial smooth muscle cells are isolated from lung tissue and cultured in appropriate media until confluent.[5]

2. Assay Procedure:

  • Cells are seeded into multi-well plates and grown to a specific density.

  • Prior to the experiment, the growth medium is replaced with a serum-free medium for a period of time to synchronize the cells.

  • Cells are then incubated with various concentrations of the β2-agonist (this compound, salbutamol, or a reference agonist like isoprenaline) for a defined period (e.g., 15 minutes) at 37°C.

  • The reaction is stopped by lysing the cells.

3. cAMP Quantification:

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[6][7]

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced in response to each concentration of the agonist is calculated and plotted to generate a dose-response curve.

  • The intrinsic activity is determined by comparing the maximal cAMP accumulation induced by the test compound to that of a full agonist (e.g., isoprenaline).

In Vivo Assessment of Bronchodilator Efficacy in Asthmatic Patients

This protocol describes a typical clinical trial design to evaluate the efficacy of inhaled bronchodilators.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study is often employed.

  • A cohort of patients with stable, mild to moderate atopic asthma is recruited.

2. Baseline Measurements:

  • Baseline lung function is assessed using spirometry to measure parameters such as Forced Expiratory Volume in one second (FEV1).

  • Airway hyperresponsiveness is determined using a methacholine (B1211447) challenge test to establish the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).

3. Intervention:

  • On separate study days, patients receive a single inhaled dose of the investigational drug (this compound), a comparator drug (e.g., salbutamol), or a placebo.

4. Efficacy Assessment:

  • Bronchodilator Potency and Duration of Action: FEV1 is measured at regular intervals (e.g., 1, 2, 4, 6, 8, 12 hours) post-inhalation to assess the magnitude and duration of the bronchodilator response.[8][9]

  • Protection against Bronchoconstriction: A methacholine challenge test is repeated at a specified time point after drug administration to determine any changes in PC20, indicating a protective effect against bronchoconstrictor stimuli.

5. Data Analysis:

  • The changes in FEV1 from baseline are calculated for each treatment group and compared.

  • The geometric mean PC20 values are compared between treatments to assess the level of bronchoprotection.

Summary and Conclusion

The available data indicates that while this compound is a potent β2-adrenoceptor agonist, its intrinsic activity in stimulating cAMP production in human bronchial smooth muscle cells is lower than that of salbutamol. In a clinical setting with asthmatic patients, this compound demonstrated bronchodilator effects but had a short duration of action and did not provide protection against methacholine-induced bronchoconstriction, a finding that was unexpected given its in vitro profile suggesting long-lasting relaxation.

In contrast, salbutamol is a well-characterized short-acting β2-agonist with a rapid onset of action and a duration of 3-6 hours.[3] It is effective in reversing bronchoconstriction.[4]

Further research is required to fully elucidate the efficacy profile of this compound, particularly regarding its receptor binding kinetics and functional potency in various preclinical models. More extensive clinical trials would also be necessary to determine its therapeutic potential in comparison to established bronchodilators like salbutamol. The dissociation between its in vitro and in vivo effects warrants further investigation into its pharmacokinetic and pharmacodynamic properties.

References

A Comparative Analysis of the Duration of Action: (+)-Picumeterol vs. Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the duration of action of two beta-2-adrenergic receptor agonists: (+)-Picumeterol and formoterol (B127741). This analysis is based on available experimental data to assist researchers and professionals in the fields of respiratory drug development and pharmacology.

Executive Summary

Formoterol is a well-established long-acting beta-2-agonist (LABA) with a duration of action of up to 12 hours, supported by extensive clinical data.[1][2][3] In contrast, available clinical data for this compound, the R-enantiomer of GR 114297A, indicates that it has a short-acting bronchodilator effect in humans, a finding that is inconsistent with its long-lasting effects observed in in-vitro studies.[1] This discrepancy highlights a significant difference in the clinical pharmacology of these two compounds.

Data Presentation: Duration of Action

The following table summarizes the key quantitative and qualitative data on the duration of action for this compound and formoterol based on available literature.

FeatureThis compoundFormoterol
Duration of Action Described as "short-lasting" in a clinical study with asthmatic patients.[1] Specific quantitative data (e.g., hours) from in-vivo human studies is not readily available in the public domain.Up to 12 hours of bronchodilation.[1][2][3][4]
Onset of Action Not specified in available clinical data.Rapid onset of action, typically within 1-3 minutes.[1][2]
Supporting Evidence A clinical study in atopic asthmatics showed a short-lasting bronchodilator effect.[1] This contradicted in-vitro findings of long-lasting relaxation of airway smooth muscle.[1]Numerous clinical trials in patients with asthma and COPD have consistently demonstrated a 12-hour duration of bronchodilation.[2][4]

Signaling Pathway of Beta-2-Adrenergic Receptor Agonists

Both this compound and formoterol are beta-2-adrenergic receptor agonists and are expected to share the same fundamental signaling pathway to induce bronchodilation. Upon binding to the beta-2-adrenergic receptor on airway smooth muscle cells, they initiate a cascade of intracellular events.

G cluster_cell Airway Smooth Muscle Cell B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Phosphorylation of target proteins Agonist This compound or Formoterol Agonist->B2AR Binds to G cluster_workflow Clinical Trial Workflow for Bronchodilator Duration Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, sGaw) Screening->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Inhalation of Study Drug (e.g., Formoterol, Placebo) Randomization->Treatment PostDose Post-Dose Measurements (Serial FEV1, sGaw over 12-24h) Treatment->PostDose Washout Washout Period PostDose->Washout Analysis Data Analysis (Change from Baseline, Duration) PostDose->Analysis Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Treatment Crossover->Analysis After all arms completed

References

A Comparative Guide to (+)-Picumeterol and Isoprenaline in cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the β2-adrenoceptor agonists (+)-Picumeterol and isoprenaline, with a focus on their effects in cyclic AMP (cAMP) assays. While direct quantitative comparisons of this compound are limited in publicly available literature, this guide synthesizes the available data and provides context through comparisons with other well-characterized β2-agonists.

Executive Summary

Isoprenaline is a potent, full agonist of β-adrenoceptors, widely used as a reference compound in cAMP assays due to its robust and maximal stimulation of adenylyl cyclase. In contrast, available in vitro data indicates that this compound (also known as GR114297A) possesses a lower intrinsic activity compared to isoprenaline for stimulating cAMP production in human bronchial smooth muscle cells[1]. This suggests that while this compound can activate β2-adrenoceptors, it elicits a submaximal response in terms of cAMP accumulation compared to a full agonist like isoprenaline.

Data Presentation: Comparative Efficacy and Potency in cAMP Assays

Due to the limited availability of specific EC50 and Emax values for this compound in cAMP assays, the following table provides a comparative overview of isoprenaline and other relevant long-acting β2-agonists (LABAs). This allows for an indirect assessment of where this compound might stand in terms of its activity.

CompoundAgonist TypeRelative Potency (EC50)Relative Efficacy (Emax)Cell TypeReference
Isoprenaline Full AgonistBaseline (Reference)100%VariousGeneral Knowledge
This compound Partial AgonistData not availableLower than IsoprenalineHuman Bronchial Smooth Muscle Cells[1]
Salmeterol Partial Agonist~8-fold higher than Isoprenaline~46% of IsoprenalineB50 Neuroblastoma Cells
Formoterol Full/High Efficacy AgonistSimilar to Isoprenaline~97% of IsoprenalineCHO-β2 Cells

Note: The data presented is compiled from different studies and cell systems, which can influence absolute values. The table is intended for relative comparison.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β2-adrenergic receptor signaling pathway leading to cAMP production and a typical experimental workflow for a cAMP assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Isoprenaline Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKA->CellularResponse Phosphorylates targets leading to

β2-Adrenergic Receptor Signaling Pathway

G cluster_workflow cAMP Assay Experimental Workflow A 1. Cell Culture (Cells expressing β2-receptors) B 2. Pre-incubation (with phosphodiesterase inhibitor, e.g., IBMX) A->B C 3. Agonist Stimulation (Add varying concentrations of this compound or Isoprenaline) B->C D 4. Incubation (Allow for cAMP accumulation) C->D E 5. Cell Lysis (Release intracellular cAMP) D->E F 6. cAMP Detection (e.g., HTRF, ELISA, AlphaScreen) E->F G 7. Data Analysis (Generate dose-response curves, determine EC50 and Emax) F->G

Generalized cAMP Assay Workflow

Experimental Protocols

Below is a detailed, generalized methodology for a competitive immunoassay-based cAMP assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To quantify the intracellular accumulation of cAMP in response to stimulation by β2-adrenergic agonists.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO, or human airway smooth muscle cells).

  • Cell culture medium and supplements.

  • 96- or 384-well microplates.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Test compounds: this compound and Isoprenaline.

  • cAMP standard.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into the wells of a microplate at a predetermined density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Pre-treatment:

    • The following day, gently remove the culture medium.

    • Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free medium).

    • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Pre-incubate the plate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound and isoprenaline in the assay buffer.

    • Add the different concentrations of the agonists to the respective wells. Include a vehicle control (buffer with no agonist).

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis and cAMP Detection:

    • Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

    • Add the detection reagents from the kit to the cell lysates. For an HTRF assay, this would typically involve adding a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.

  • Signal Measurement:

    • Incubate the plate as per the kit's protocol to allow for the competitive binding reaction to reach equilibrium.

    • Measure the signal using a plate reader. For HTRF, this involves reading the fluorescence emission at two different wavelengths.

Data Analysis:

  • Standard Curve:

    • Generate a standard curve using known concentrations of cAMP provided in the assay kit.

    • Plot the signal (e.g., HTRF ratio) against the logarithm of the cAMP concentration.

  • Dose-Response Curves:

    • Convert the raw data from the agonist-treated wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.

Conclusion

While both this compound and isoprenaline act as agonists at the β2-adrenergic receptor to stimulate cAMP production, they exhibit different pharmacological profiles. Isoprenaline is a full agonist, eliciting a maximal cellular response in cAMP accumulation. In contrast, this compound is characterized as having lower intrinsic activity, suggesting it is a partial agonist in this signaling pathway. For researchers in drug development, this distinction is critical, as the level of cAMP stimulation can influence both the therapeutic efficacy and the potential for receptor desensitization and tolerance with long-term use. Further studies providing a direct quantitative comparison of this compound and isoprenaline under the same experimental conditions would be invaluable for a more precise characterization of its pharmacological profile.

References

A Head-to-Head Comparison of Long-Acting β2-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of commonly used long-acting β2-agonists (LABAs), a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key pharmacological data, details the experimental protocols used to generate this data, and visualizes the underlying molecular and experimental workflows.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

Long-acting β2-agonists exert their therapeutic effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to bronchodilation.[2]

The binding of a LABA to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[3] The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets. This cascade ultimately results in the relaxation of airway smooth muscle, leading to the widening of the airways and improved airflow.[3][4]

β2-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA Long-Acting β2-Agonist Receptor β2-Adrenergic Receptor LABA->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Comparative Pharmacological Data

The following tables summarize key in vitro pharmacological parameters for five commonly used LABAs: Salmeterol, Formoterol, Indacaterol (B1671819), Olodaterol, and Vilanterol. These parameters are crucial for understanding their distinct profiles.

Table 1: Receptor Binding Affinity (pKi) at the Human β2-Adrenergic Receptor

Receptor binding affinity, represented as pKi (the negative logarithm of the inhibition constant, Ki), indicates the strength of binding between the drug and the receptor. Higher pKi values signify a stronger binding affinity.

Long-Acting β2-AgonistpKi (mean ± SEM)Reference
Salmeterol8.3 ± 0.04[5]
Formoterol8.2 ± 0.09[5]
IndacaterolHigher than Salmeterol[6]
OlodaterolComparable to Salmeterol[6]
VilanterolComparable to Salmeterol[6]

Note: Precise pKi values for Indacaterol, Olodaterol, and Vilanterol from a single comparative study were not available in the searched literature. The qualitative comparisons are based on the available references.

Table 2: In Vitro Potency (pEC50/pD2) and Intrinsic Efficacy (Emax)

Potency (pEC50 or pD2) is the concentration of a drug that produces 50% of its maximal effect. A higher pEC50 or pD2 value indicates greater potency. Intrinsic efficacy (Emax) represents the maximum response a drug can produce.

Long-Acting β2-AgonistPotency (pD2)Intrinsic Efficacy (% Relaxation)Reference
Salmeterol9.2 ± 0.0362 ± 3%[5]
Formoterol8.9 ± 0.0386 ± 5%[5]
IndacaterolHigh EfficacyHigher than Salmeterol[7]
OlodaterolHigh Selectivity & Full AgonistFull Agonist[6]
VilanterolPotentGreater than Salmeterol[8]

Note: Direct comparative pD2 and Emax values for all five drugs from a single study were not available. The information presented is a synthesis from multiple sources.

Head-to-Head Clinical Efficacy: Improvement in Lung Function

The clinical efficacy of LABAs is often assessed by the improvement in forced expiratory volume in one second (FEV1). The following table presents data from comparative clinical trials and network meta-analyses.

Table 3: Comparative Improvement in Trough FEV1 in Patients with COPD

ComparisonImprovement in Trough FEV1Reference
Indacaterol (150 µg & 300 µg OD) vs. Salmeterol (50 µg BID) & Formoterol (12 µg BID)Statistically significant improvement with Indacaterol[9]
Vilanterol (25 µg OD) vs. Formoterol (12 µg BID)Vilanterol was superior[9]
Umeclidinium/Vilanterol vs. Tiotropium/OlodaterolUmeclidinium/Vilanterol showed larger increases in FEV1[10]
Indacaterol vs. Tiotropium, Salmeterol, and FormoterolIndacaterol showed statistically superior improvement in trough FEV1 at week 12[11]
LABA/LAMA vs. LABA/ICSLABA/LAMA significantly improved trough FEV1[12]

OD = Once Daily, BID = Twice Daily

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro assays used to characterize LABAs.

Radioligand Binding Assay

This assay measures the affinity of a LABA for the β2-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of a test compound.

Principle: This is a competitive binding assay where the unlabeled LABA competes with a radiolabeled ligand (e.g., [3H]-CGP12177) for binding to the β2-adrenergic receptor in a cell membrane preparation.

Generalized Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the β2-adrenergic receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled LABA.[13]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled LABA. The IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[13]

Radioligand Binding Assay Workflow A Prepare β2-Receptor Membrane Suspension B Incubate Membranes with Radioligand and Test LABA A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate IC50 and Ki Values D->E

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of a LABA to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of a LABA.

Principle: LABA binding to the β2-adrenergic receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This assay quantifies the amount of cAMP produced in response to the LABA. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12]

Generalized Protocol:

  • Cell Culture: Culture cells expressing the β2-adrenergic receptor in a multi-well plate.

  • Compound Addition: Add varying concentrations of the LABA to the cells.[5]

  • Cell Stimulation: Incubate the cells with the LABA to allow for cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[6]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[12]

  • Signal Measurement: The endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. The proximity of the donor (cryptate) and acceptor (d2) molecules determines the FRET signal, which is inversely proportional to the amount of cAMP produced. The signal is read on an HTRF-compatible plate reader.[4]

  • Data Analysis: Plot the HTRF signal against the LABA concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.[4]

cAMP Accumulation Assay Workflow A Seed Cells Expressing β2-Receptors B Add Test LABA at Varying Concentrations A->B C Incubate to Stimulate cAMP Production B->C D Lyse Cells and Add HTRF Detection Reagents C->D E Measure HTRF Signal D->E F Generate Dose-Response Curve and Calculate EC50 E->F

cAMP Accumulation Assay Workflow
Bronchial Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo assay directly measures the functional effect of a LABA on airway smooth muscle contractility.

Objective: To assess the relaxant effect of a LABA on pre-contracted airway smooth muscle.

Principle: A segment of bronchial tissue is suspended in an organ bath containing a physiological salt solution. The tissue is contracted with a spasmogen (e.g., methacholine (B1211447) or histamine), and the ability of the LABA to reverse this contraction is measured.[15]

Generalized Protocol:

  • Tissue Preparation: Isolate bronchial rings from an animal model (e.g., guinea pig) or human lung tissue and mount them in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[16]

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Contraction: Induce a sustained contraction of the bronchial smooth muscle by adding a contractile agent like methacholine or histamine (B1213489) to the organ bath.[15]

  • LABA Addition: Once a stable contraction is achieved, add the LABA in a cumulative concentration-response manner.

  • Measurement of Relaxation: The relaxation of the smooth muscle is measured as a decrease in tension using an isometric force transducer.

  • Data Analysis: The relaxant effect is typically expressed as a percentage of the pre-contraction induced by the spasmogen. A concentration-response curve is plotted to determine the potency (EC50) and efficacy (Emax) of the LABA.

Bronchial Smooth Muscle Relaxation Assay Workflow A Isolate and Mount Bronchial Tissue in Organ Bath B Equilibrate Tissue Under Basal Tension A->B C Induce Contraction with a Spasmogen B->C D Add Test LABA Cumulatively C->D E Measure Tissue Relaxation (Decrease in Tension) D->E F Plot Concentration-Response Curve to Determine Potency E->F

Bronchial Smooth Muscle Relaxation Assay Workflow

References

Efficacy of (+)-Picumeterol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the enantiomers of Picumeterol (B1677864), a potent and selective β2-adrenoceptor agonist. Picumeterol, chemically known as (+)-Picumeterol or GR 114297A, is the (R)-enantiomer of the racemic compound GR 63411B. This comparison is based on available experimental data to delineate the pharmacological activity of the individual stereoisomers.

Executive Summary

Data Presentation

As direct quantitative in vitro comparisons of the (+)- and (-)-enantiomers of Picumeterol are not available in the public domain, a direct comparative table with metrics such as Kᵢ and EC₅₀ values for each enantiomer cannot be constructed. However, based on clinical trial data, a qualitative and inferred quantitative comparison is presented below.

FeatureThis compound (R-enantiomer)(-)-Picumeterol (S-enantiomer)Racemic Picumeterol (GR 63411B)
β2-Adrenoceptor Agonist Activity ActiveInactive (inferred)Active
Bronchodilator Potency (in vivo) PotentNegligible (inferred)Similar to this compound[1]
Intrinsic Activity Partial Agonist[1]Not ApplicablePartial Agonist[1]

Inference of (-)-Picumeterol Inactivity: A clinical study in human asthmatics demonstrated that the bronchodilator potencies of this compound and the racemic GR 63411B were similar.[1] Since the racemic mixture contains only 50% of the active this compound, its comparable potency to the pure (+)-enantiomer implies that the (-)-enantiomer does not contribute significantly to the bronchodilator effect.

Experimental Protocols

Detailed experimental protocols for the clinical comparison of this compound and its racemic form are described in the following study:

Clinical Study of Bronchodilator Efficacy

  • Objective: To investigate the duration of action and efficacy of picumeterol and GR 63411B with regard to improvement in resting lung function (FEV₁) and airways responsiveness to methacholine (B1211447) (PC₂₀) in human atopic asthmatics.[1]

  • Study Design: The study consisted of two clinical parts, one for each drug, with different groups of asthmatic patients participating in each part.[1]

  • Participants: Seven asthmatics in the first part and eight in the second part.[1]

  • Methodology:

    • Baseline Measurements: Baseline FEV₁ and PC₂₀ to methacholine were established for all participants.

    • Drug Administration: Participants received either this compound or racemic GR 63411B.

    • Efficacy Assessment:

      • Bronchodilation: FEV₁ was measured at regular intervals post-drug administration to assess the degree and duration of bronchodilation.

      • Airway Hyperresponsiveness: PC₂₀ (the provocative concentration of methacholine causing a 20% fall in FEV₁) was determined to assess the effect on airway hyperresponsiveness.

    • Comparison: The effects of both drugs on FEV₁ and PC₂₀ were compared with placebo.[1]

Signaling Pathway and Experimental Workflow

β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-defined signaling cascade. The binding of the agonist promotes a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane Beta2AR β2-Adrenergic Receptor Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->Beta2AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenoceptor signaling pathway initiated by this compound.

Experimental Workflow: In Vitro Functional Assay (cAMP Accumulation)

A common in vitro method to assess the efficacy of a β2-adrenoceptor agonist is to measure the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the receptor.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing β2-adrenoceptors start->cell_culture cell_plating Plate cells in multi-well plates cell_culture->cell_plating agonist_addition Add varying concentrations of This compound enantiomers cell_plating->agonist_addition incubation Incubate for a defined period agonist_addition->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Measure cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Analyze data and determine EC50 values cAMP_detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro cAMP functional assay.

References

A Comparative Analysis of (+)-Picumeterol and its Racemic Form for Beta-2 Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the enantiomerically pure (+)-Picumeterol (GR114297A) and its racemic counterpart, GR63411B. This analysis is based on available in vitro and in vivo data to delineate the pharmacological nuances between the single enantiomer and the mixture.

Picumeterol (B1677864) is a potent and selective beta-2 adrenergic receptor agonist. As with many chiral drugs, the pharmacological activity resides primarily in one enantiomer. In the case of Picumeterol, the (R)-enantiomer, or this compound, is the active component.[1] This guide will delve into a side-by-side comparison of the single enantiomer and the racemate, presenting key pharmacological parameters, outlining experimental methodologies, and visualizing relevant biological pathways.

Pharmacological Profile: A Head-to-Head Comparison

While both this compound and its racemic form demonstrate efficacy as bronchodilators, in vitro studies reveal differences in their intrinsic activity. A key clinical investigation in asthmatic patients found that both the pure enantiomer and the racemate exhibited similar potency in causing bronchodilation in vivo.[1][2] However, their effects were observed to be short-lasting.[1][2] Notably, a dissociation was reported between their ability to dilate the airways and their capacity to protect against methacholine-induced bronchoconstriction, a hallmark of airway hyperresponsiveness.[1][2] This observation has been attributed to the lower intrinsic activity of picumeterol as observed in in vitro assays.[1][2]

Table 1: In Vivo Pharmacodynamic Properties

ParameterThis compound (GR114297A)Racemic Picumeterol (GR63411B)Reference
Bronchodilator Potency Similar to racemic formSimilar to this compound[1][2]
Duration of Action Short-lastingShort-lasting[1][2]
Protection against Bronchoconstriction Dissociated from bronchodilator effectDissociated from bronchodilator effect[1][2]

Table 2: In Vitro Activity

ParameterThis compound (GR114297A)Racemic Picumeterol (GR63411B)IsoprenalineSalbutamolReference
Intrinsic Activity (cAMP increase) Lower than other β2-agonistsNot explicitly stated, but implied to be lowerHigherHigher[1][2]

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound and its racemic form are mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor leads to the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels initiates a signaling cascade that ultimately results in smooth muscle relaxation, leading to bronchodilation.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Racemic Picumeterol Beta2_AR Beta-2 Adrenergic Receptor (GPCR) Agonist->Beta2_AR Binds to Gs_protein Gs Protein (inactive) Beta2_AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase (inactive) Gs_protein_active->Adenylyl_Cyclase Activates Adenylyl_Cyclase_active Adenylyl Cyclase (active) Adenylyl_Cyclase->Adenylyl_Cyclase_active ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase (active) PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Smooth_Muscle_Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

The experimental workflow to determine the pharmacological properties of these compounds typically involves a series of in vitro assays followed by in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Functional_Assay cAMP Accumulation Assay (Determine EC50 & Intrinsic Activity) EC50_Value Potency (EC50) Functional_Assay->EC50_Value Intrinsic_Activity Intrinsic Activity Functional_Assay->Intrinsic_Activity Animal_Models Animal Models of Asthma Ki_Value->Animal_Models EC50_Value->Animal_Models Intrinsic_Activity->Animal_Models Clinical_Trials Human Clinical Trials (e.g., in Asthmatics) Animal_Models->Clinical_Trials Efficacy Bronchodilator Efficacy Clinical_Trials->Efficacy Safety Safety & Tolerability Clinical_Trials->Safety

Caption: Drug Discovery and Development Workflow.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize beta-2 adrenergic receptor agonists are provided below.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the affinity of a compound for the beta-2 adrenergic receptor.

  • Preparation of Membranes: Membranes are prepared from cells or tissues expressing the beta-2 adrenergic receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound or racemic Picumeterol).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for determining Potency, EC50, and Intrinsic Activity)

This functional assay measures the ability of a compound to stimulate the production of cAMP.

  • Cell Culture: Cells expressing the beta-2 adrenergic receptor are cultured in appropriate media.

  • Incubation: The cells are incubated with varying concentrations of the test compound (this compound or racemic Picumeterol). A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • Detection: The amount of cAMP is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) are determined from this curve. The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of a full agonist (e.g., isoprenaline).

Conclusion

The available evidence indicates that while this compound is the active enantiomer responsible for the bronchodilatory effects of the racemic mixture, there is no significant difference in their in vivo bronchodilator potency.[1][2] The key differentiator appears to be the lower intrinsic activity of this compound observed in vitro, which may explain the observed dissociation between bronchodilation and protection against airway hyperresponsiveness.[1][2] For drug development professionals, this highlights the importance of not solely relying on single-enantiomer formulations with the assumption of superior efficacy. A thorough comparative analysis of both the racemate and the pure enantiomer is crucial to fully understand the therapeutic profile. Further research providing specific quantitative data on the binding affinities and in vitro potencies of both this compound and its racemic form would be invaluable for a more complete comparison.

References

Cross-Reactivity Profile of (+)-Picumeterol with Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol, also known as GR 114297A, is recognized as a potent and selective agonist for the β2-adrenergic receptor.[1] Its primary therapeutic application lies in the relaxation of airway smooth muscle, making it a candidate for the treatment of respiratory conditions such as asthma.[1] Understanding the cross-reactivity of a selective agonist with other receptor subtypes is paramount in drug development to anticipate potential off-target effects and to delineate its pharmacological profile. This guide provides a comparative overview of the known interactions of this compound with other adrenergic receptors, supported by available data and detailed experimental methodologies.

Comparative Analysis of Adrenergic Receptor Interactions

While this compound is characterized by its high selectivity for the β2-adrenergic receptor, comprehensive quantitative data on its binding affinity (Ki) and functional activity (EC50) across the full panel of adrenergic receptor subtypes (α1, α2, β1, and β3) is not extensively available in the public domain. The existing literature primarily focuses on its potent effects at the β2 receptor.

Data Summary Table

Due to the limited availability of specific binding and functional data for this compound at non-β2 adrenergic receptors, a comprehensive quantitative comparison table cannot be constructed at this time. Research indicates it is a "potent and selective beta 2-adrenoceptor agonist" with "low intrinsic activity" compared to other β2-agonists like isoprenaline and salbutamol, but specific Ki or EC50 values for α1, α2, β1, and β3 receptors are not reported in the reviewed literature.[1]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for the catecholamines norepinephrine (B1679862) and epinephrine.[2] They are broadly classified into two main groups, α and β receptors, each with several subtypes that mediate distinct physiological responses through various signaling cascades.[2][3]

α-Adrenergic Receptor Signaling
  • α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins.[4] Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.[4]

  • α2-Adrenergic Receptors: These receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This inhibition of cAMP production can lead to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals.[5]

β-Adrenergic Receptor Signaling
  • β1, β2, and β3-Adrenergic Receptors: All three subtypes primarily couple to Gs proteins.[6] Activation of Gs stimulates adenylyl cyclase, which increases the production of cAMP.[6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit specific physiological responses. For instance, in airway smooth muscle cells, this pathway leads to relaxation, while in cardiac cells, it increases heart rate and contractility.[7] The β2 and β3 subtypes can also couple to Gi proteins under certain conditions.[6]

Signaling Pathway Diagrams

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Agonist_a1 Agonist a1_Receptor α1 Receptor Agonist_a1->a1_Receptor Gq Gq a1_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response_a1 Smooth Muscle Contraction Ca_release->Response_a1 PKC_activation->Response_a1 Agonist_b Agonist b_Receptor β Receptor (β1, β2, β3) Agonist_b->b_Receptor Gs Gs b_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Response_b Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response_b Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (Expressing Receptor Subtype) start->prepare_membranes incubate Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Measure Radioactivity wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end Functional_Assay_Workflow start Start culture_cells Culture Cells (Expressing Receptor Subtype) start->culture_cells incubate Incubate Cells with Test Compound culture_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells quantify_cAMP Quantify cAMP lyse_cells->quantify_cAMP analyze Calculate EC50 and Emax quantify_cAMP->analyze end End analyze->end

References

Benchmarking (+)-Picumeterol Against Current Asthma Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-picumeterol, a selective β2-adrenoceptor agonist, against established asthma therapies. The objective is to benchmark its performance based on available preclinical and clinical data, offering insights for researchers and professionals in respiratory drug development. This document summarizes key performance indicators, details the experimental methodologies used for their assessment, and visualizes relevant biological pathways and workflows.

Introduction to Asthma Therapeutics

Asthma management primarily involves two classes of medications: long-term control medications to prevent symptoms and quick-relief (rescue) medications for acute symptoms. The cornerstone of long-term control is often a combination of an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA).

  • Inhaled Corticosteroids (ICS): These are anti-inflammatory drugs that reduce swelling and mucus production in the airways, making them less sensitive to triggers.[1][2] Common examples include fluticasone, budesonide, and mometasone.[2][3]

  • Long-Acting β2-Agonists (LABAs): These bronchodilators relax the muscles around the airways, providing relief for at least 12 hours.[3] Salmeterol (B1361061) and formoterol (B127741) are widely used LABAs.[3][4][5][6] Due to safety concerns, LABAs are recommended for use only in combination with an ICS for the treatment of asthma.[3]

  • Short-Acting β2-Agonists (SABAs): These are rescue medications, like albuterol, used for rapid, short-term relief of asthma symptoms.[3]

This compound is a selective β2-adrenoceptor agonist that has been investigated for its bronchodilator effects.[1][3] This guide will compare its characteristics to those of the established LABAs, salmeterol and formoterol.

Quantitative Comparison of β2-Adrenoceptor Agonists

The following tables summarize key in vitro parameters that define the pharmacological profile of β2-adrenoceptor agonists. It is important to note that publicly available, peer-reviewed data for this compound is limited.

Table 1: β2-Adrenoceptor Binding Affinity

CompoundReceptor SourceRadioligandKᵢ (nM)pKᵢ
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Salmeterol Guinea Pig Lung[¹²⁵I]iodocyanopindolol5.08.3 ± 0.04[7]
Formoterol Guinea Pig Lung[¹²⁵I]iodocyanopindolol6.38.2 ± 0.09[7]
Albuterol Guinea Pig Lung[¹²⁵I]iodocyanopindolol1479.15.83 ± 0.06[7]

Table 2: Functional Potency and Efficacy in Adenylyl Cyclase Activation

CompoundCell LineParameterValue
This compound Data Not AvailablepD₂ (EC₅₀) Eₘₐₓ (%) Data Not AvailableData Not Available
Salmeterol Guinea Pig TracheapD₂ Eₘₐₓ (%) 9.2 ± 0.03[7]62 ± 3[7]
Formoterol Guinea Pig TracheapD₂ Eₘₐₓ (%) 8.9 ± 0.03[7]86 ± 5[7]
Isoprenaline (Full Agonist) Guinea Pig TracheapD₂ Eₘₐₓ (%) 7.9 ± 0.05>90

Note: Efficacy (Eₘₐₓ) is often expressed relative to the maximal effect of a full agonist like isoprenaline.

One study reported that in vitro, picumeterol (B1677864) demonstrated a lower intrinsic activity in increasing intracellular cyclic AMP (cAMP) levels compared to isoprenaline and salbutamol.[3]

In Vivo Bronchoprotection

In a clinical study involving human asthmatics, both picumeterol and its racemic form caused bronchodilation with similar potency; however, their effects were short-lasting.[3] This finding was noted to be at odds with some in vitro data suggesting long-lasting relaxation of airway smooth muscle.[3] The study also found that neither drug improved the provocative concentration of methacholine (B1211447) causing a 20% fall in FEV1 (PC20), suggesting a dissociation between their bronchodilator activity and their ability to protect against bronchoconstriction.[3]

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to bronchodilation. The binding of the agonist promotes a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[8]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. It involves competing a radiolabeled ligand with an unlabeled test compound.

radioligand_workflow prep Prepare Cell Membranes Expressing β2-Adrenoceptors incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]CYP) - Varying concentrations of  Test Compound (this compound) prep->incubate separate Separate Bound and Free Radioligand (e.g., Vacuum Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate->quantify analyze Data Analysis: - Competition Binding Curve - Calculate Kᵢ value quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP, providing information on its potency and efficacy.

camp_workflow cell_culture Culture Cells Expressing β2-Adrenoceptors stimulate Stimulate Cells with Varying Concentrations of Test Compound (this compound) cell_culture->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse detect Detect and Quantify cAMP Levels (e.g., ELISA, HTRF) lyse->detect analyze Data Analysis: - Dose-Response Curve - Calculate EC₅₀ and Eₘₐₓ detect->analyze

Caption: Adenylyl Cyclase Activation Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for β2-Adrenoceptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human β2-adrenergic receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP).

  • Unlabeled competitor: this compound, Salmeterol, Formoterol.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β2-adrenoceptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of [¹²⁵I]CYP (typically at or below its K₋d value).

    • Increasing concentrations of the unlabeled test compound (this compound) or reference compounds.

    • For determination of non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

    • For total binding, add binding buffer instead of a competitor.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Adenylyl Cyclase Activation (cAMP Accumulation) Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating cAMP production.

Materials:

  • A cell line stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound: this compound and reference agonists.

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based).

  • Multi-well plates (e.g., 96- or 384-well).

Procedure:

  • Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Stimulation: Add varying concentrations of this compound or reference agonists to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known full agonist like isoprenaline or forskolin (B1673556) to directly activate adenylyl cyclase).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Terminate the stimulation by adding lysis buffer to each well to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

    • Normalize the Eₘₐₓ of the test compound to that of a full agonist to determine its relative efficacy.

In Vivo Bronchoprotection Assay in Guinea Pigs

Objective: To evaluate the ability of inhaled this compound to protect against bronchoconstriction induced by a spasmogen.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Whole-body plethysmograph.

  • Nebulizer.

  • Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).

  • Test compound: this compound and reference compounds (e.g., salmeterol, formoterol).

  • Vehicle control.

Procedure:

  • Animal Acclimatization: Acclimatize the guinea pigs to the experimental setup, including the plethysmograph chamber.

  • Baseline Measurement: Place the conscious animal in the whole-body plethysmograph and measure baseline specific airway conductance (sGaw).

  • Drug Administration: Expose the animals to an aerosol of the test compound, reference compound, or vehicle for a defined period.

  • Bronchial Challenge: At a specified time after drug administration, challenge the animals with an aerosol of a bronchoconstrictor (e.g., histamine or methacholine) at a concentration known to cause a significant decrease in sGaw.

  • Post-Challenge Measurement: Continuously monitor and record sGaw for a period after the bronchoconstrictor challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each treatment group compared to the vehicle control group. The bronchoconstriction is measured as the maximum fall in sGaw.

    • Construct dose-response curves to determine the potency of the bronchoprotective effect.

    • To assess the duration of action, vary the time interval between drug administration and the bronchoconstrictor challenge.

Conclusion

The available data suggests that while this compound exhibits bronchodilatory properties, its in vivo duration of action and protective effects against airway hyperresponsiveness may be limited compared to what some in vitro studies might suggest. A comprehensive benchmarking against current asthma therapies like salmeterol and formoterol is hampered by the lack of publicly available, detailed preclinical data, particularly regarding its receptor binding affinity and functional potency in cell-based assays. Further research is required to fully elucidate the pharmacological profile of this compound and its potential role in the management of asthma. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

In Vivo Bronchodilator Effects of (+)-Picumeterol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the in vivo performance of (+)-Picumeterol with established bronchodilators such as Salbutamol (B1663637), Formoterol (B127741), and Salmeterol (B1361061). This guide synthesizes available experimental data to highlight similarities, differences, and key characteristics of these β2-adrenergic receptor agonists.

Introduction

This compound is a potent and selective β2-adrenoceptor agonist that has demonstrated long-lasting relaxant effects on airway smooth muscle in in vitro studies. However, its in vivo profile presents a more complex picture. This guide provides a comparative overview of the in vivo bronchodilator effects of this compound against commonly used short- and long-acting β2-agonists, offering a valuable resource for researchers in respiratory drug discovery and development.

Comparative Efficacy and Duration of Action

The in vivo efficacy of bronchodilators is primarily assessed by their ability to improve lung function, with Forced Expiratory Volume in one second (FEV1) being a key parameter. The duration of action is another critical factor determining their therapeutic utility.

CompoundSubject PopulationKey Findings on Bronchodilator Effects (FEV1)Duration of ActionReference
This compound Atopic AsthmaticsCaused bronchodilation with similar potency to its racemic form, GR 63411B.Short-acting, which is at odds with in vitro findings.[1]
Salbutamol COPD PatientsA 200 µg dose demonstrated significant bronchodilation within 15 minutes, with maximum effect between 1 and 2 hours.Effects diminish by at least 50% after 3 to 5 hours.[2]
Formoterol COPD PatientsA 12 µg dose provides significant and sustained bronchodilation. Onset of significant bronchodilation within 5 minutes.Up to 12 hours.[3][4]
Salmeterol COPD PatientsA 50 µg dose showed comparable efficacy to Fenoterol (B1672521) and Salbutamol.At least twice as long as Salbutamol, with effects diminishing by 50% after 8 to 9.5 hours.[2]

Experimental Protocols

The in vivo validation of bronchodilator effects typically involves clinical trials with patient populations suffering from obstructive airway diseases like asthma or COPD, or preclinical studies in animal models.

Clinical Trial Protocol: Assessment of Bronchodilator Efficacy in Humans

A common study design to evaluate bronchodilator efficacy in humans involves the following steps:

  • Patient Selection: Recruitment of patients with a confirmed diagnosis of asthma or COPD, often with a documented reversibility of airflow obstruction in response to a short-acting β2-agonist.[5]

  • Baseline Measurements: Baseline lung function is established through spirometry, measuring parameters like FEV1 and Forced Vital Capacity (FVC) before drug administration.[6]

  • Drug Administration: The investigational drug (e.g., this compound) and comparator drugs are administered, often in a randomized, double-blind, crossover design to minimize bias.

  • Post-Dose Monitoring: Spirometry is repeated at multiple time points after drug administration to assess the onset, magnitude, and duration of the bronchodilator effect.[7]

  • Bronchial Provocation Test (Optional): To assess the protective effect of the drug, a bronchoconstrictor agent like methacholine (B1211447) may be administered after the bronchodilator. The concentration of methacholine required to cause a 20% fall in FEV1 (PC20) is measured.[1]

Preclinical Animal Model: Guinea Pig Bronchoconstriction Model

The guinea pig is a well-established animal model for studying bronchoconstriction and the effects of bronchodilators due to the anatomical and physiological similarities of its respiratory system to that of humans.[8][9]

  • Animal Preparation: Conscious guinea pigs are often used to avoid the confounding effects of anesthesia.

  • Induction of Bronchoconstriction: Bronchoconstriction is induced by exposing the animals to an aerosolized bronchoconstrictor agent, such as methacholine or histamine.[10][11]

  • Measurement of Airway Resistance: Airway resistance is measured using techniques like whole-body plethysmography.

  • Drug Administration: The test compound is typically administered via inhalation prior to the bronchoconstrictor challenge to assess its protective effects.

  • Data Analysis: The ability of the test compound to prevent or reverse the increase in airway resistance is quantified and compared to a vehicle control.

Signaling Pathways and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

The bronchodilator effects of this compound and other β2-agonists are mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a signaling cascade that leads to smooth muscle relaxation.

G cluster_cell Airway Smooth Muscle Cell B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to B2Agonist This compound Salbutamol Formoterol Salmeterol B2Agonist->B2AR Binds to

Canonical β2-adrenergic receptor signaling pathway leading to bronchodilation.

In Vivo Bronchodilator Validation Workflow

The following diagram illustrates a generalized workflow for the in vivo validation of a novel bronchodilator like this compound.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase AnimalModel Select Animal Model (e.g., Guinea Pig) InduceBC Induce Bronchoconstriction (e.g., Methacholine Challenge) AnimalModel->InduceBC AdministerDrug Administer Test Compound (this compound) & Comparators InduceBC->AdministerDrug MeasureResponse Measure Airway Resistance AdministerDrug->MeasureResponse AnalyzeData1 Analyze Data & Determine Efficacy/Duration MeasureResponse->AnalyzeData1 PatientRecruitment Recruit Patient Population (e.g., Asthmatics) AnalyzeData1->PatientRecruitment Promising Results Baseline Establish Baseline Lung Function (FEV1, FVC) PatientRecruitment->Baseline AdministerDrug2 Administer Investigational Drug & Comparators Baseline->AdministerDrug2 MeasureFEV1 Serial FEV1 Measurements AdministerDrug2->MeasureFEV1 AnalyzeData2 Analyze Data for Onset, Peak Effect, & Duration MeasureFEV1->AnalyzeData2 End End: In Vivo Validation Data AnalyzeData2->End Start Start: Novel Bronchodilator Candidate Start->AnimalModel

Generalized workflow for in vivo validation of a bronchodilator.

Discussion and Future Directions

The available in vivo data for this compound suggests a discrepancy between its in vitro and in vivo duration of action. While potent, its short-acting nature in human asthmatics was an unexpected finding.[1] This highlights the critical importance of in vivo validation in the drug development process.

For a more definitive comparison, a head-to-head clinical trial directly comparing this compound with Salbutamol, Formoterol, and Salmeterol under the same experimental conditions would be necessary. Such a study would provide invaluable data on their relative potency, onset of action, and duration of bronchodilator effects.

Further preclinical studies could also explore the pharmacokinetic and pharmacodynamic properties of this compound in different animal models to better understand the reasons for its short duration of action in vivo. Investigating potential metabolic pathways and receptor binding kinetics in a physiological setting could provide crucial insights.

Conclusion

This comparative guide provides a summary of the current in vivo data for this compound in the context of established bronchodilators. While this compound demonstrates in vivo bronchodilator activity, its short duration of action in humans contrasts with its in vitro profile. Further research is required to fully elucidate its therapeutic potential and to directly compare its performance against current standards of care in respiratory medicine.

References

Safety Operating Guide

Prudent Disposal of (+)-Picumeterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of (+)-Picumeterol based on available safety information for similar compounds and standard laboratory practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound and adhere to their institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, it is crucial to handle the compound with the same care as during experimental use. As a potent beta-2 adrenergic agonist, minimizing exposure is paramount.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound for disposal. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves should be used. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Engineering Controls: All handling of solid this compound and preparation of its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3]

Waste Classification and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound waste should be classified as hazardous chemical waste .

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spill cleanup. Solid waste should be collected in a designated, properly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[4]

  • Empty Containers: To be considered "empty," containers must be thoroughly scraped to remove all residual solid. The first rinse of the "empty" container with a suitable solvent should be collected as hazardous waste.[4][5] After proper rinsing, labels on the container must be defaced or removed before disposal as non-hazardous waste, in accordance with institutional policies.[5]

Step-by-Step Disposal Procedures

The following steps provide a general workflow for the disposal of this compound.

  • Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's specific hazardous waste management plan and EHS protocols.

  • Wear Appropriate PPE: As detailed in Section 1, ensure you are wearing the correct personal protective equipment.

  • Prepare Waste Containers: Obtain the correct type of hazardous waste containers from your institution's EHS department. Ensure they are clean, in good condition, and compatible with this compound and any solvents used.[6]

  • Label Waste Containers: Label each waste container clearly with "Hazardous Waste" and the full chemical name, "this compound." If it is a solution, list all components and their approximate concentrations.[3][6]

  • Transfer Waste:

    • Solids: Carefully transfer solid this compound waste into the designated solid waste container using a spatula or other appropriate tool. Avoid generating dust.

    • Liquids: Pour liquid waste containing this compound carefully into the designated liquid waste container, using a funnel if necessary to avoid spills. Do not fill liquid waste containers more than 75% full to allow for vapor expansion.[7]

  • Seal Containers: Securely close the lids on all waste containers when not in use.[5]

  • Store Waste Appropriately: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste storage area. This area should be secure, well-ventilated, and have secondary containment to prevent the spread of spills.[3]

  • Request Waste Pickup: Once the waste containers are full or have reached the storage time limit set by your institution, follow your institution's procedures to request a waste pickup from the EHS department.[5][6]

Spill Cleanup: In the event of a spill, avoid breathing any dust.[8] Surround the spill with an absorbent material and place a damp cloth or paper towel over it to minimize dust generation.[8][9] Collect the spilled material and cleanup debris into a designated hazardous waste container.

Disposal of a Related Compound: Formoterol

Since a specific SDS for this compound was not publicly available, the disposal guidelines for Formoterol, a structurally similar long-acting beta-2 agonist, can provide valuable insight. The general recommendation for Formoterol is to dispose of it as an unused product in accordance with local, state, and federal regulations.[8][10] It is explicitly advised not to dispose of Formoterol waste into the sewer system.[8][9] Contaminated packaging should also be treated as hazardous waste and disposed of through an approved waste handling site.[8][10]

Disposal Consideration Guideline for Formoterol (as an analogue)
Waste from Residues Dispose of in accordance with local regulations.[8][10]
Sewer Disposal Do not dispose of waste into sewer.[8][9]
Contaminated Packaging Empty containers should be taken to an approved waste handling site for recycling or disposal. Dispose of as unused product if not otherwise specified.[8][10]
General Method Offer to a licensed hazardous material disposal company.[11] Incineration in a facility equipped with an afterburner and scrubber is a potential method.[11]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal & Storage consult_sds Consult this compound SDS and Institutional EHS Protocols wear_ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat, Respirator consult_sds->wear_ppe prepare_container Obtain & Prepare Labeled Hazardous Waste Container wear_ppe->prepare_container identify_waste Identify Waste Type prepare_container->identify_waste solid_waste Solid Waste (Unused powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Picumeterol) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) identify_waste->sharps_waste Sharps transfer_waste Transfer Waste to Appropriate Container solid_waste->transfer_waste liquid_waste->transfer_waste sharps_waste->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, fostering a culture of safety and responsibility in the research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.